Davalintide
Description
This compound is a second-generation, 32-amino acid peptide analogue of human amylin with antihyperglycemic activity. By mimicking amylin, this compound, which has a half-life similar to amylin, slows gastric emptying, inhibits digestive secretions (gastric acid, pancreatic enzymes, and bile), reduces glucagon secretion, and increases satiety. These actions result in a decrease in blood glucose levels. Furthermore, this compound exhibits high affinity binding to amylin, calcitonin and calcitonin-related peptide receptors. Compared to amylin, this compound shows a prolonged duration of action due to its slowed receptor dissociation.
a synthetic amylin-mimetic peptide with appetitie suppresant activity
See also: this compound Acetate (active moiety of).
Structure
2D Structure
Properties
CAS No. |
863919-85-1 |
|---|---|
Molecular Formula |
C152H248N50O49S2 |
Molecular Weight |
3624.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H248N50O49S2/c1-66(2)48-91(189-143(245)113(70(9)10)195-140(242)103-64-253-252-63-102(193-122(224)83(154)24-18-19-43-153)139(241)188-97(56-108(158)216)135(237)200-115(73(13)206)144(246)174-71(11)121(223)196-116(74(14)207)148(250)194-103)123(225)171-59-110(218)175-84(25-20-44-168-150(161)162)124(226)183-94(51-69(7)8)132(234)192-101(62-204)138(240)180-87(37-40-105(155)213)126(228)178-89(39-42-112(220)221)127(229)185-93(50-68(5)6)131(233)186-95(54-80-58-167-65-173-80)133(235)177-85(26-21-45-169-151(163)164)125(227)184-92(49-67(3)4)130(232)179-88(38-41-106(156)214)129(231)199-119(77(17)210)147(249)191-99(53-79-31-35-82(212)36-32-79)149(251)202-47-23-28-104(202)141(243)181-86(27-22-46-170-152(165)166)128(230)198-118(76(16)209)146(248)190-98(57-109(159)217)136(238)197-114(72(12)205)142(244)172-60-111(219)176-100(61-203)137(239)187-96(55-107(157)215)134(236)201-117(75(15)208)145(247)182-90(120(160)222)52-78-29-33-81(211)34-30-78/h29-36,58,65-77,83-104,113-119,203-212H,18-28,37-57,59-64,153-154H2,1-17H3,(H2,155,213)(H2,156,214)(H2,157,215)(H2,158,216)(H2,159,217)(H2,160,222)(H,167,173)(H,171,225)(H,172,244)(H,174,246)(H,175,218)(H,176,219)(H,177,235)(H,178,228)(H,179,232)(H,180,240)(H,181,243)(H,182,247)(H,183,226)(H,184,227)(H,185,229)(H,186,233)(H,187,239)(H,188,241)(H,189,245)(H,190,248)(H,191,249)(H,192,234)(H,193,224)(H,194,250)(H,195,242)(H,196,223)(H,197,238)(H,198,230)(H,199,231)(H,200,237)(H,201,236)(H,220,221)(H4,161,162,168)(H4,163,164,169)(H4,165,166,170)/t71-,72+,73+,74+,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-,116-,117-,118-,119-/m0/s1 |
InChI Key |
SLYFITHISHUGLZ-QPMCIWSFSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Davalintide: A Technical Guide to its Sequence, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davalintide (also known as AC2307) is a second-generation synthetic peptide analogue of the human hormone amylin. Engineered as a chimera of rat amylin and salmon calcitonin, this compound exhibits enhanced pharmacological properties, including a prolonged duration of action in reducing food intake and body weight compared to native amylin.[1][2] This technical guide provides a comprehensive overview of this compound's molecular structure, its interaction with amylin, calcitonin, and CGRP receptors, and the downstream signaling pathways it modulates. The document includes a summary of its biological activity, detailed experimental methodologies, and visual representations of its mechanism of action.
Molecular Structure and Sequence
This compound is a 32-amino acid peptide with a molecular formula of C₁₅₂H₂₄₈N₅₀O₄₉S₂ and a molecular weight of approximately 3624.04 g/mol .[3] Its structure is characterized by a disulfide bridge between the cysteine residues at positions 2 and 7 and a C-terminal amidation, both of which are crucial for its biological activity.[4]
Amino Acid Sequence: The primary amino acid sequence of this compound is as follows[3]: Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH₂
A disulfide bridge is formed between Cys² and Cys⁷.
Quantitative Biological Data
This compound's biological activity is characterized by its binding affinity to various receptors and its potency in eliciting physiological responses. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinity
| Receptor Target | Ligand | Binding Affinity (Kᵢ or IC₅₀) | Species/Tissue Source | Reference |
| Amylin Receptor | This compound | High Affinity (Specific values not reported) | Rat Nucleus Accumbens | |
| Calcitonin Receptor (CTR) | This compound | ~100-fold greater affinity than rat amylin | Rat | |
| Calcitonin Gene-Related Peptide (CGRP) Receptor | This compound | ~10-fold greater affinity than rat amylin | Human |
Table 2: In Vitro and In Vivo Potency
| Assay | Parameter | This compound | Native Amylin | Species | Reference |
| cAMP Production | EC₅₀ | Comparable potency to amylin (Specific values not reported) | Comparable potency to this compound | Rat (RINm5F cells) | |
| Food Intake Reduction (IP injection) | ED₅₀ | 5.0 µg/kg | 11.3 µg/kg | Rat | |
| Gastric Emptying Inhibition (SC injection) | ED₅₀ | 2.3 µg/kg | 4.1 µg/kg | Rat | |
| Duration of Food Intake Suppression | - | Up to 23 hours | Approximately 6 hours | Rat |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as an agonist at amylin receptors, which are heterodimeric G protein-coupled receptors (GPCRs). These receptors consist of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). The specific RAMP subtype (RAMP1, 2, or 3) determines the receptor's affinity for amylin and other related peptides.
Upon binding of this compound to the amylin receptor, a conformational change is induced, leading to the activation of the associated G protein, primarily Gαs. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the physiological effects of this compound, such as reduced food intake and slowed gastric emptying. The prolonged action of this compound is attributed to its slow dissociation from the amylin receptor.
Below is a DOT script representation of the this compound signaling pathway.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Davalintide's Central Nervous System Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davalintide, a second-generation amylinomimetic peptide, exerts its potent effects on energy homeostasis primarily through direct action on the central nervous system (CNS). This technical guide delineates the intricate molecular and neurobiological mechanisms underpinning this compound's ability to reduce food intake and body weight. By engaging with specific receptor populations in key brain regions, this compound initiates a cascade of signaling events that modulate neuronal activity and ultimately influence feeding behavior. This document provides a comprehensive overview of its receptor interactions, downstream signaling pathways, and the critical neural circuits involved, supported by quantitative data and detailed experimental methodologies.
Introduction
This compound is a synthetic analogue of the pancreatic hormone amylin, engineered for enhanced pharmacological properties.[1][2] As a dual agonist for both amylin and calcitonin receptors, this compound demonstrates superior potency and a more sustained duration of action compared to its native counterpart.[3][4] Its primary therapeutic potential lies in the management of obesity and related metabolic disorders, driven by its profound effects on appetite suppression. Understanding the central mechanisms of this compound is paramount for the continued development of targeted and effective anti-obesity therapeutics.
Receptor Engagement and Binding Affinity
This compound's biological activity is initiated by its binding to a specific subset of G-protein coupled receptors (GPCRs) within the CNS. It exhibits high affinity for amylin, calcitonin (CT), and calcitonin gene-related peptide (CGRP) receptors.[1] The amylin receptor itself is a heterodimer, composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This compound's interaction with these receptors, particularly in the hindbrain, is the critical first step in its mechanism of action.
Quantitative Data: Receptor Binding and In Vivo Potency
The following table summarizes key quantitative parameters that highlight this compound's enhanced pharmacological profile in comparison to native amylin.
| Parameter | This compound | Amylin | Reference |
| Suppression of Dark-Cycle Feeding (Duration) | 23 hours | 6 hours | |
| c-Fos Expression in Brain Nuclei (Duration) | 8 hours | 2 hours | |
| ED₅₀ for Food Intake Reduction (IP injection) | 5.0 µg/kg | 11.3 µg/kg | |
| ED₅₀ for Gastric Emptying (SC injection) | 2.3 µg/kg | 4.1 µg/kg | |
| Receptor Dissociation from Nucleus Accumbens Receptors | No appreciable dissociation after 7 hours | k(off) = 0.013/min |
Central Nervous System Sites of Action
The primary neuroanatomical substrate for this compound's effects is the area postrema (AP) , a circumventricular organ located in the hindbrain. The AP's unique vascular structure, characterized by a "leaky" blood-brain barrier, allows circulating peptides like this compound to directly access and stimulate its neurons.
Upon activation of AP neurons, the signal is propagated through a well-defined neural pathway:
-
Nucleus of the Solitary Tract (NTS): The AP has extensive reciprocal connections with the adjacent NTS, a key integration center for visceral sensory information.
-
Lateral Parabrachial Nucleus (LPBN): Projections from the NTS ascend to the LPBN, which plays a crucial role in relaying aversive and satiation signals to the forebrain.
-
Forebrain Regions: The LPBN, in turn, communicates with higher-order brain structures involved in the regulation of food intake and motivation, including the central amygdala and the bed nucleus of the stria terminalis.
Signaling Pathways
The binding of this compound to its cognate receptors initiates intracellular signaling cascades that alter neuronal excitability and gene expression. As amylin receptors are GPCRs, their activation leads to the modulation of second messenger systems.
G-Protein Coupling and Second Messenger Activation
While the specific downstream signaling pathways for this compound are not fully elucidated, they are presumed to be similar to those of amylin. Amylin receptor activation has been shown to increase levels of cyclic GMP (cGMP) in the area postrema. This increase in second messengers likely leads to the activation of protein kinases and subsequent phosphorylation of ion channels and transcription factors, ultimately modulating neuronal firing rates and synaptic transmission.
Figure 1. Putative G-protein signaling cascade initiated by this compound.
Neuronal Activation and Gene Expression
A key indicator of neuronal activation is the expression of the immediate early gene c-Fos. Studies have shown that this compound administration leads to a robust and prolonged increase in c-Fos immunoreactivity in the AP and other downstream nuclei compared to native amylin. This sustained neuronal activation is consistent with this compound's prolonged anorectic effects and is thought to be a direct consequence of its slow dissociation from the amylin receptor.
Experimental Protocols and Methodologies
The elucidation of this compound's central mechanism of action has relied on a variety of established experimental techniques.
In Vivo Assessment of Food Intake and Body Weight
-
Animal Models: Studies typically utilize rodent models, such as diet-induced obese rats or mice.
-
Drug Administration: this compound or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injections for acute studies. For chronic effects, osmotic pumps are surgically implanted for continuous infusion.
-
Measurements: Food intake is monitored at regular intervals, and body weight is recorded daily.
Area Postrema Lesioning Studies
To confirm the critical role of the AP, studies have employed excitotoxic lesioning of this brain region.
-
Procedure: A neurotoxin, such as ibotenic acid, is stereotaxically injected into the AP to selectively destroy neuronal cell bodies while sparing fibers of passage.
-
Validation: The extent of the lesion is confirmed post-mortem via histological analysis.
-
Outcome: The anorectic effects of peripherally administered this compound are abolished in AP-lesioned animals, confirming this structure as the primary site of action.
Figure 2. Experimental logic of area postrema lesioning studies.
c-Fos Immunohistochemistry
This technique is used to map the neuronal populations activated by this compound.
-
Procedure: Following this compound or vehicle administration, animals are perfused, and their brains are sectioned.
-
Staining: Brain sections are incubated with an antibody specific for the c-Fos protein, followed by a secondary antibody conjugated to a reporter enzyme or fluorophore.
-
Analysis: The number of c-Fos-positive cells is quantified in specific brain nuclei to determine the extent and duration of neuronal activation.
Conclusion
The central mechanism of action of this compound is characterized by its high-affinity binding to amylin and calcitonin receptors, primarily within the area postrema. This interaction triggers prolonged neuronal activation, which is relayed through a hindbrain-forebrain neural circuit to suppress food intake and reduce body weight. The enhanced potency and extended duration of action of this compound, driven by its slow receptor dissociation kinetics, make it a compelling candidate for anti-obesity pharmacotherapy. Further research into the specific downstream intracellular signaling events and the modulation of synaptic plasticity within this circuit will provide a more complete understanding of this compound's therapeutic effects.
References
- 1. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucoregulatory effects and prolonged duration of action of this compound: a novel amylinomimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amylin – Its role in the homeostatic and hedonic control of eating and recent developments of amylin analogs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular and Molecular Effects of Davalintide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a synthetic analogue of the human hormone amylin, engineered for enhanced potency and duration of action.[1] Structurally, it is a 32-amino acid peptide chimera, combining sequences from rat amylin and salmon calcitonin.[2][3] This strategic design confers upon this compound the ability to act as an agonist at multiple receptors within the calcitonin family, leading to a range of metabolic effects.[1][4] This technical guide provides a comprehensive overview of the cellular and molecular actions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. Although development was halted due to a lack of superiority over pramlintide in clinical trials, the preclinical data for this compound still provides valuable insights into the pharmacology of amylin and calcitonin receptor agonism.
Molecular Profile and Receptor Interactions
This compound exhibits a broad binding profile, interacting with high affinity to amylin, calcitonin (CT), and calcitonin gene-related peptide (CGRP) receptors. These receptors are Class B G-protein coupled receptors (GPCRs) that can form heterodimers with Receptor Activity-Modifying Proteins (RAMPs), leading to different receptor subtypes with distinct ligand specificities. The prolonged pharmacological effects of this compound, such as sustained suppression of food intake for up to 23 hours compared to 6 hours for native amylin, are not due to an extended plasma half-life (which is comparable to rat amylin at approximately 26 minutes), but rather to a markedly slow dissociation from its target receptors.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on this compound's interaction with its target receptors and its functional potency in various cellular and physiological assays.
| Receptor Target | Ligand | Parameter | Value | Species | Tissue/Cell Line | Reference |
| Amylin Receptor | This compound | Affinity | High | Rat | Nucleus Accumbens | |
| Amylin Receptor | This compound | Dissociation Rate Constant (k_off) | No appreciable dissociation after 7 hours | Rat | Nucleus Accumbens | |
| Amylin Receptor | Rat Amylin | Dissociation Rate Constant (k_off) | 0.013/min | Rat | Nucleus Accumbens | |
| Calcitonin Receptor | This compound | Affinity | High | Not Specified | Not Specified | |
| CGRP Receptor | This compound | Affinity | High | Not Specified | Not Specified |
Table 1: Receptor Binding Characteristics of this compound.
| Assay | Parameter | This compound | Rat Amylin | Species | Reference |
| Gastric Emptying | ED₅₀ | 2.3 µg/kg | 4.1 µg/kg | Rat | |
| Food Intake (IP injection) | ED₅₀ | 5.0 µg/kg | 11.3 µg/kg | Rat | |
| Food Intake (fasted mice) | ED₅₀ | 87 µg/kg | 110 µg/kg | Mouse |
Table 2: In Vivo Functional Potency of this compound.
Signaling Pathways
Upon binding to its cognate receptors, this compound primarily activates the Gαs-adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, mediating the cellular responses to this compound.
Cellular and Molecular Effects
The activation of these signaling pathways by this compound translates into several key cellular and physiological effects:
-
Neuroendocrine Regulation: this compound acts on the central nervous system, particularly in the area postrema of the brainstem, to induce feelings of satiety and reduce food intake. This is evidenced by the prolonged expression of c-Fos, a marker of neuronal activation, in brain nuclei for up to 8 hours, compared to 2 hours with amylin.
-
Gastrointestinal Motility: this compound slows gastric emptying, which contributes to the feeling of fullness and reduces postprandial glucose excursions.
-
Glucagon Secretion: Consistent with amylin agonism, this compound suppresses the secretion of glucagon, a hormone that raises blood glucose levels.
-
Body Weight and Composition: In preclinical rodent models, chronic administration of this compound leads to a dose-dependent reduction in body weight, primarily through the loss of fat mass while preserving lean mass.
The effects of this compound on other cellular processes such as apoptosis and gene expression have not been extensively reported in the available scientific literature.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the effects of this compound.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of this compound to amylin, calcitonin, and CGRP receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor (e.g., rat nucleus accumbens for amylin receptors).
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-rat amylin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 2. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 3. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Davalintide Signaling in Hypothalamic Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide, a second-generation amylin mimetic, has demonstrated significant potential in preclinical models for the treatment of obesity and related metabolic disorders.[1][2] As a synthetic analogue of the pancreatic hormone amylin, this compound exhibits enhanced pharmacological properties, including greater potency and a longer duration of action in reducing food intake and body weight.[1][3] This guide provides a comprehensive overview of the known and inferred signaling pathways activated by this compound in hypothalamic neurons, a critical brain region for the regulation of energy homeostasis. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
This compound is a 32-amino acid peptide that acts as an agonist at amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors.[1] Its metabolic effects are primarily mediated through the central nervous system, with the area postrema (AP) and the hypothalamus being key sites of action. Evidence suggests that this compound's mechanism of action closely mirrors that of native amylin, activating similar neuronal pathways to exert its effects on satiety and energy expenditure.
Receptor Engagement and Downstream Signaling Cascades
This compound's interaction with its cognate receptors on hypothalamic neurons initiates a cascade of intracellular signaling events. These pathways are crucial for mediating its anorexigenic and metabolic effects. While direct evidence for this compound's activation of all subsequent pathways in hypothalamic neurons is an active area of research, the well-established signaling of amylin in this brain region provides a strong predictive framework.
Amylin Receptor Activation
This compound binds with high affinity to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). The specific combination of CTR and RAMP subtypes (RAMP1, RAMP2, or RAMP3) determines the receptor's affinity for amylin and its analogues.
Key Signaling Pathways in Hypothalamic Neurons
1. cAMP/PKA Pathway:
The activation of amylin receptors by this compound is expected to stimulate Gs alpha subunit-coupled G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to energy balance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Profile of Davalintide: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a second-generation amylinomimetic peptide analog that has demonstrated significant potential in preclinical models for the management of obesity and related metabolic disorders. As a chimera of rat amylin and salmon calcitonin, this compound exhibits enhanced pharmacological properties compared to native amylin, including a more potent and sustained reduction in food intake and body weight. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data, experimental methodologies, and an exploration of its underlying mechanism of action. Although development was discontinued after Phase II trials, the study of this compound provides valuable insights into the therapeutic potential of amylin and calcitonin receptor agonism.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been characterized in preclinical species, revealing rapid absorption and metabolism. A key metabolic pathway involves the enzymatic cleavage of the N-terminal lysine residue, resulting in the formation of an active metabolite, des-Lys this compound.[2][3]
Bioanalytical Methods
A sensitive and specific online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of this compound and its des-Lys metabolite in rat and beagle plasma.[2][3] This method overcomes the limitations of ELISA assays, which are unable to differentiate between the parent compound and its active metabolite.
Experimental Protocol: LC-MS/MS Quantification of this compound and des-Lys this compound in Plasma
-
Sample Preparation: Plasma samples are subjected to protein precipitation, typically using acetonitrile.
-
Online SPE: The supernatant is injected onto an online SPE system for analyte extraction and concentration.
-
Chromatography: Separation is achieved on a reverse-phase HPLC column with a gradient elution.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both this compound and des-Lys this compound.
-
Quantification: Stable isotope-labeled internal standards are used to ensure accuracy and precision. The lower limit of quantification (LLOQ) is typically in the low ng/mL range.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, des-Lys this compound, in rats and beagle dogs following intravenous (IV) and subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration | SC Administration (0.5 mg/kg) |
| This compound | ||
| Cmax (ng/mL) | - | 4.05 (at 30 min) |
| Tmax (min) | - | 30 |
| t½ (min) | 26 | - |
| des-Lys this compound | ||
| Cmax (ng/mL) | - | 34.1 (at 30 min) |
| Tmax (min) | - | 30 |
Data derived from plasma concentration-time profiles presented in Wang et al., 2012.
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | IV Administration (3 µg/kg) | SC Administration (10 µg/kg) |
| This compound | ||
| Cmax (ng/mL) | ~15 | ~5 |
| Tmax (min) | ~5 | ~30 |
| des-Lys this compound | ||
| Cmax (ng/mL) | ~3 | ~6 |
| Tmax (min) | ~15 | ~60 |
Approximate values estimated from graphical data presented in Wang et al., 2012.
Pharmacodynamics: Mechanism of Action and Physiological Effects
This compound exerts its pharmacological effects through dual agonism at amylin and calcitonin receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate various downstream signaling pathways.
Receptor Signaling
Amylin and calcitonin receptors are known to couple to Gs and Gq proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). Activation of Gq stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.
Key Pharmacodynamic Effects
1. Reduction of Food Intake and Body Weight:
This compound produces a potent and sustained, dose-dependent reduction in food intake and body weight in rodents. This effect is more pronounced and of longer duration than that observed with native amylin. The anorectic effect is mediated, at least in part, through the activation of neurons in the area postrema (AP) of the brainstem, a key site for amylin action.
Experimental Protocol: Assessment of Food Intake and Body Weight in Rodents
-
Animals: Male Sprague-Dawley rats or other suitable rodent models are used.
-
Housing: Animals are individually housed to allow for accurate measurement of food consumption.
-
Acclimation: Animals are acclimated to the housing conditions and handling procedures prior to the study.
-
Treatment: this compound or vehicle is administered via intraperitoneal (IP) injection or continuous subcutaneous infusion using osmotic pumps.
-
Measurements:
-
Food Intake: Pre-weighed food is provided, and the amount consumed is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Body Weight: Body weight is recorded daily or at other specified time points.
-
-
Data Analysis: Food intake and changes in body weight are compared between treatment groups and the vehicle control group.
2. Delayed Gastric Emptying:
Similar to amylin, this compound delays gastric emptying, which contributes to its satiating effect and helps to regulate postprandial glucose levels.
Experimental Protocol: Measurement of Gastric Emptying in Rats
-
Test Meal: A standardized, non-nutrient, radiolabeled meal (e.g., containing 99mTc-sulfur colloid mixed with a small amount of methylcellulose in water) is administered by oral gavage.
-
Treatment: this compound or vehicle is administered at a specified time before the test meal.
-
Imaging: The animal is anesthetized, and the gastric region is imaged using a gamma camera at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after meal administration.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.
3. Suppression of Glucagon Secretion:
This compound has been shown to suppress glucagon secretion, an effect consistent with amylin agonism. This action contributes to its glucoregulatory effects.
Experimental Protocol: Arginine-Stimulated Glucagon Secretion in Rats
-
Animals: Anesthetized rats are used.
-
Catheterization: Catheters are placed for infusion and blood sampling.
-
Treatment: this compound or vehicle is administered as a subcutaneous injection.
-
Arginine Challenge: A bolus of arginine hydrochloride is administered intravenously to stimulate glucagon secretion.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points after the arginine challenge.
-
Analysis: Plasma glucagon concentrations are measured using a specific radioimmunoassay (RIA) or ELISA.
4. Neuronal Activation (c-Fos Expression):
Administration of this compound leads to the activation of specific brain regions involved in appetite and metabolic regulation, as evidenced by increased expression of the immediate-early gene c-Fos. Key areas of activation include the area postrema (AP), nucleus of the solitary tract (NTS), and lateral parabrachial nucleus (LPBN).
Experimental Protocol: c-Fos Immunohistochemistry in Rat Brain
-
Tissue Preparation: Following treatment with this compound or vehicle, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected before being sectioned on a cryostat or vibratome.
-
Immunohistochemistry:
-
Blocking: Free-floating sections are incubated in a blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100) to reduce non-specific binding.
-
Primary Antibody: Sections are incubated with a primary antibody directed against c-Fos (e.g., rabbit anti-c-Fos) for an extended period (e.g., 24-48 hours) at 4°C.
-
Secondary Antibody: After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Signal Amplification: An avidin-biotin-peroxidase complex (ABC) is then applied.
-
Visualization: The c-Fos protein is visualized by a colorimetric reaction using 3,3'-diaminobenzidine (DAB) as a chromogen, resulting in a brown nuclear stain in activated neurons.
-
-
Analysis: The number of c-Fos-immunoreactive cells in specific brain nuclei is counted under a light microscope.
Conclusion
This compound is a potent dual amylin and calcitonin receptor agonist that has demonstrated significant efficacy in preclinical models of obesity. Its prolonged pharmacodynamic effects, including sustained reductions in food intake and body weight, are attributed to its unique receptor binding kinetics rather than an extended pharmacokinetic half-life. The in vivo studies summarized in this guide highlight the key physiological actions of this compound, which are mediated through central and peripheral pathways consistent with amylin and calcitonin agonism. While its clinical development has been halted, the wealth of preclinical data on this compound continues to inform the development of next-generation therapeutics targeting the amylin and calcitonin receptor systems for the treatment of metabolic diseases.
References
- 1. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of this compound, a novel amylin-mimetic peptide, and its active metabolite in beagle and rat plasma by online SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Davalintide: A Novel Amylin Mimetic for Obesity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Davalintide (AC2307), a second-generation amylin mimetic, has demonstrated significant potential as an anti-obesity agent in preclinical rodent models. This technical guide provides an in-depth overview of the preclinical research findings for this compound, with a focus on its pharmacological effects on body weight, food intake, and underlying mechanisms of action. The document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases. This compound is a chimeric peptide of rat amylin and salmon calcitonin, designed to have enhanced potency and a longer duration of action compared to native amylin.[1][2] Preclinical studies have shown that this compound produces dose-dependent, durable, and fat-specific weight loss while preserving lean mass and maintaining metabolic rate.[3][4] Although development was discontinued as it did not surpass the efficacy of pramlintide in clinical trials, the preclinical data for this compound provides valuable insights into the therapeutic potential of targeting amylin and calcitonin receptor pathways for the treatment of obesity.[1]
Quantitative Data on Pharmacological Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound in rodent models.
Table 1: Effect of Acute this compound Administration on Food Intake
| Animal Model | Administration Route | Dose | Change in Food Intake | Duration of Effect | Reference |
| Fasted Mice | Intraperitoneal (IP) | 10 µg/kg | ~50% reduction | Not Specified | |
| Fasted Mice | Intraperitoneal (IP) | 100 µg/kg | ~90% reduction | Not Specified | |
| Satiated Rats | Intraperitoneal (IP) | 5 µg/kg | Significant reduction | Up to 23 hours |
Table 2: Effect of Chronic this compound Infusion on Body Weight and Composition in Diet-Induced Obese (DIO) Rats
| Treatment Duration | This compound Dose (µg/kg/day) | Body Weight Change | Fat Mass Change | Lean Mass Change | Reference |
| 8 weeks | 100 | ~15% reduction | Significant reduction | No significant change | |
| 8 weeks | 300 | ~20% reduction | Significant reduction | No significant change |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are the protocols for the key experiments cited in this guide.
Acute Food Intake Studies in Mice and Rats
-
Animal Models: Male NIH Swiss mice and male Sprague-Dawley rats were used. Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals were acclimated to the housing conditions and handling for at least one week prior to the experiments.
-
Fasting Protocol (for mice): Mice were fasted for 18 hours before the injection of this compound or vehicle.
-
Drug Administration: this compound or vehicle was administered via intraperitoneal (IP) injection.
-
Food Intake Measurement: Pre-weighed food was provided immediately after injection, and food intake was measured at various time points by weighing the remaining food.
Chronic Body Weight and Composition Studies in Diet-Induced Obese (DIO) Rats
-
Obesity Induction: Male Long-Evans rats were fed a high-fat diet (e.g., 45% kcal from fat) for several weeks to induce obesity.
-
Surgical Implantation of Osmotic Pumps: Alzet osmotic pumps were surgically implanted subcutaneously in the dorsal region of the rats under isoflurane anesthesia. These pumps were filled with this compound or vehicle to allow for continuous infusion.
-
Body Weight and Food Intake Monitoring: Body weight and food intake were measured daily or weekly throughout the study period.
-
Body Composition Analysis: Body composition (fat mass and lean mass) was determined at the beginning and end of the study using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
c-Fos Immunohistochemistry for Neuronal Activation
-
Animal Model: Rats were used to study neuronal activation in the brain.
-
Drug Administration: Rats were administered this compound or vehicle via IP injection.
-
Perfusion and Tissue Processing: Two or eight hours after injection, rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected in sucrose solution.
-
Immunohistochemistry: Brain sections were cut on a cryostat and stained for c-Fos, a marker of neuronal activation, using a specific primary antibody against the c-Fos protein and a corresponding secondary antibody conjugated to a detectable label.
-
Microscopy and Analysis: The number of c-Fos-positive cells was quantified in specific brain regions of interest, such as the area postrema (AP), nucleus of the solitary tract (NTS), and lateral parabrachial nucleus (LPBN), using a microscope.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by acting as an agonist at amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades. The primary site of action for the anorectic effects of amylin analogs is the area postrema (AP) in the hindbrain, a region that lacks a complete blood-brain barrier.
Activation of these receptors leads to the stimulation of intracellular signaling pathways, including the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP), and the activation of phospholipase C. These signaling events ultimately result in the activation of downstream kinases such as Protein Kinase A (PKA) and Extracellular signal-regulated kinases (ERK), which then modulate neuronal activity.
The neuronal activation induced by this compound has been demonstrated through c-Fos immunohistochemistry. Studies have shown that both this compound and amylin activate similar brain nuclei, including the area postrema (AP), nucleus of the solitary tract (NTS), and lateral parabrachial nucleus (LPBN). However, this compound exhibits an extended duration of c-Fos expression compared to amylin (8 hours vs. 2 hours), which is consistent with its prolonged duration of action in reducing food intake. Lesioning the AP abolishes the food intake-suppressing effects of both this compound and amylin, confirming the critical role of this brain region in mediating their anorectic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin and calcitonin receptor-like receptors: common themes with family B GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
Davalintide as a dual amylin and calcitonin receptor agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Davalintide (AC2307) is a synthetic peptide analogue of human amylin, a pancreatic β-cell hormone involved in glucose homeostasis and appetite regulation.[1] It is a 32-amino acid peptide that acts as a dual agonist for both the amylin and calcitonin receptors.[2][3] this compound was developed to improve upon the pharmacokinetic and pharmacodynamic properties of native amylin and its first-generation analogue, pramlintide, with the goal of creating a more effective therapeutic for metabolic diseases such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its receptor pharmacology, signaling pathways, and preclinical efficacy.
Receptor Pharmacology and Binding Affinity
This compound is a chimera of rat amylin and salmon calcitonin, sharing 49% of its amino acid sequence with rat amylin and pramlintide. This unique structure confers high-affinity binding to both amylin and calcitonin receptors. The amylin receptor itself is a heterodimer, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP co-expressed with the CTR determines the amylin receptor subtype (AMY1, AMY2, or AMY3). This compound, like amylin, binds to these CTR/RAMP complexes.
A key characteristic of this compound's interaction with the amylin receptor is its remarkably slow dissociation rate. Binding kinetic studies using ¹²⁵I-labeled this compound on rat nucleus accumbens membranes, an area rich in amylin receptors, showed no significant dissociation after 7 hours. In contrast, ¹²⁵I-labeled rat amylin readily dissociated from the receptor with a K(off) of 0.013/min. This prolonged receptor occupancy is believed to contribute to this compound's extended duration of action in vivo, which is independent of its pharmacokinetic half-life.
| Parameter | This compound | Amylin (rat) | Receptor/Tissue | Reference |
| Receptor Binding | High Affinity | High Affinity | Amylin, Calcitonin, and CGRP receptors | |
| Dissociation Rate (Koff) | No appreciable dissociation after 7h | 0.013/min | Amylin nucleus accumbens receptor | |
| Elimination Half-life (t½) | 26 min (200 µg/kg, SC in rats) | Similar to this compound | In vivo (rats) |
Table 1: Receptor Binding and Pharmacokinetic Properties of this compound. This table summarizes the key binding and pharmacokinetic parameters of this compound in comparison to rat amylin.
Signaling Pathways
Activation of both amylin and calcitonin receptors by this compound primarily involves the Gs alpha subunit (Gαs) signaling pathway. This cascade leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
Davalintide: A Technical Guide to a Second-Generation Amylin Analogue
Whitepaper | November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davalintide (formerly AC2307) is a synthetic, 32-amino acid peptide analogue of human amylin, engineered for enhanced pharmacological properties in the pursuit of anti-obesity therapeutics. As a chimera of rat amylin and salmon calcitonin, it was designed to leverage the anorectic and metabolic benefits of amylin with improved potency and duration of action. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, supported by preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to serve as a resource for researchers in the field of metabolic disease and peptide drug development.
Discovery and Rationale
Amylin is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, playing a physiological role in glucose homeostasis and satiety.[1] Its therapeutic potential is limited by its propensity to aggregate and a short half-life. The first-generation analogue, pramlintide, overcame the aggregation issue but still required multiple daily injections.
This compound was developed by Amylin Pharmaceuticals as a second-generation amylinomimetic with the goal of creating a more potent and longer-acting agent suitable for less frequent administration.[2] It is a chimeric peptide that shares a 49% amino acid sequence identity with rat amylin and also incorporates features of salmon calcitonin.[3] This design strategy aimed to enhance binding affinity and signaling at key receptors involved in energy homeostasis. Preclinical studies demonstrated that this compound had enhanced efficacy in reducing food intake and body weight compared to native amylin.[4] However, development was later discontinued after Phase II clinical trials, as it failed to demonstrate superiority over existing therapies.[2]
Synthesis of this compound
The synthesis of this compound, a 32-amino acid peptide with a C-terminal amide and a disulfide bridge, is achieved using standard solid-phase peptide synthesis (SPPS) methodologies. The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
This compound Sequence: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH₂ (Disulfide bridge: Cys²-Cys⁷)
Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
-
Resin Preparation:
-
Swell Rink Amide resin (e.g., 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker.
-
Wash thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence, from the C-terminus to the N-terminus.
-
Use appropriately side-chain protected amino acids (e.g., Asn(Trt), Arg(Pbf), Cys(Trt), Gln(Trt), Glu(OtBu), His(Trt), Lys(Boc), Ser(tBu), Thr(tBu), Tyr(tBu)).
-
-
Cleavage and Deprotection:
-
After the final amino acid (Fmoc-Lys(Boc)-OH) is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Disulfide Bond Formation and Final Purification:
-
Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5).
-
Stir the solution gently in an open-to-air vessel to facilitate air oxidation of the thiol groups on Cys² and Cys⁷ to form the intramolecular disulfide bridge. Monitor reaction completion with Ellman's reagent and/or mass spectrometry.
-
Once cyclization is complete, lyophilize the solution.
-
Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Caption: Workflow for the solid-phase synthesis of this compound.
Mechanism of Action and Signaling
This compound exerts its effects by acting as an agonist at multiple receptors within the calcitonin family. Its primary actions are mediated through the central nervous system, specifically in the area postrema (AP) and nucleus of the solitary tract (NTS) of the hindbrain, regions known to regulate appetite and satiety.
-
Receptor Binding: this compound binds with high affinity to amylin receptors (AMY), calcitonin receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors. Amylin receptors are heterodimers, typically composed of the calcitonin receptor core protein (CTR) and a receptor activity-modifying protein (RAMP).
-
Neuronal Activation: Upon binding, this compound activates these G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). This activation triggers downstream signaling cascades within the neurons of the AP and NTS.
-
Physiological Response: The activation of these neuronal pathways results in:
-
Increased Satiety: Signals are relayed to higher brain centers, such as the hypothalamus, promoting a feeling of fullness and reducing food intake.
-
Delayed Gastric Emptying: Amylin agonism slows the rate at which food exits the stomach, contributing to prolonged satiety and reduced postprandial glucose excursions.
-
Suppression of Glucagon: this compound suppresses the post-meal secretion of glucagon, which helps to lower hepatic glucose output.
-
The prolonged duration of action of this compound compared to native amylin is attributed to a significantly slower receptor dissociation rate, rather than an extended plasma half-life.
Caption: this compound signaling pathway in hindbrain neurons.
Pharmacological Data
Receptor Binding Affinity
Preclinical studies established this compound's profile as a potent agonist at multiple calcitonin-family receptors. While specific IC₅₀ or Kᵢ values are not consistently reported in publicly available literature, relative affinities have been described.
Table 1: Relative Receptor Binding Affinity of this compound
| Receptor Target | Cell/Tissue Preparation | Relative Affinity Compared to Rat Amylin |
|---|---|---|
| Amylin Receptor | Rat Nucleus Accumbens | Similar |
| CGRP Receptor | Human SK-N-MC Cells | ~10-fold Greater |
| Calcitonin Receptor | Transfected HEK293 Cells | ~100-fold Greater |
Preclinical Efficacy in Rodent Models
In vivo studies in rodents highlighted this compound's enhanced pharmacological properties over native amylin. These studies formed the basis for its advancement into clinical trials.
Table 2: Summary of Preclinical In Vivo Effects (this compound vs. Amylin)
| Parameter | This compound | Rat Amylin | Reference |
|---|---|---|---|
| Duration of Food Intake Suppression | ~23 hours | ~6 hours | |
| Duration of c-Fos Expression in AP | ~8 hours | ~2 hours | |
| Gastric Emptying ED₅₀ (Subcutaneous) | 2.3 µg/kg | 4.1 µg/kg | |
| Food Intake ED₅₀ (Intraperitoneal) | 5.0 µg/kg | 11.3 µg/kg | |
| Plasma Half-life (t½) | ~26 minutes | Similar |
| Weight Loss (Sustained Infusion) | Dose-dependent, fat-specific, and durable | Effective, but less potent | |
Clinical Studies
This compound advanced into Phase II clinical trials for the treatment of obesity, in a collaboration between Amylin Pharmaceuticals and Takeda. The trials were designed to assess the safety, tolerability, and efficacy of this compound on weight loss in obese individuals. However, in 2010, the companies announced the discontinuation of this compound's development. The decision was based on results from a Phase II trial which indicated that the weight loss and tolerability profile of this compound was not superior to that of other ongoing obesity projects, such as the combination of pramlintide and metreleptin. Detailed quantitative results from these trials have not been extensively published.
Key Experimental Protocols
Protocol: c-Fos Immunohistochemistry for Neuronal Activation
This protocol is used to map neuronal activation in brain regions like the area postrema following peptide administration.
-
Animal Treatment: Administer this compound or vehicle (e.g., saline) via intraperitoneal (IP) injection to rats.
-
Perfusion and Fixation: At a designated time point post-injection (e.g., 2 or 8 hours), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Post-fix the brain overnight in 4% PFA, then transfer to a 30% sucrose solution for cryoprotection. Section the hindbrain on a freezing microtome at 40 µm.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour.
-
Incubate in primary antibody solution (e.g., rabbit anti-c-Fos, 1:5000) for 48 hours at 4°C.
-
Wash and incubate in biotinylated secondary antibody solution (e.g., goat anti-rabbit, 1:500) for 2 hours.
-
Wash and incubate in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.
-
Develop the signal using a diaminobenzidine (DAB) solution to produce a brown reaction product in c-Fos-positive nuclei.
-
-
Analysis: Mount sections on slides, dehydrate, and coverslip. Quantify the number of c-Fos-positive cells in specific brain nuclei using light microscopy and image analysis software.
Protocol: Gastric Emptying Scintigraphy
This method measures the rate of solid meal emptying from the stomach.
-
Animal Preparation: Fast animals overnight but allow free access to water.
-
Radioactive Meal: Prepare a standardized meal (e.g., a small ball of dough or scrambled egg) mixed with a non-absorbable radioisotope, such as ⁹⁹ᵐTc-sulfur colloid.
-
Administration: Allow animals to consume the radiolabeled meal voluntarily. Immediately following consumption, administer this compound or vehicle via subcutaneous (SC) injection.
-
Imaging: At various time points (e.g., 0, 1, 2, 4, and 8 hours) post-meal, anesthetize the animal and acquire images of the stomach region using a gamma camera.
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each image to measure radioactive counts.
-
Correct counts for radioactive decay.
-
Calculate the percentage of the meal remaining in the stomach at each time point relative to the initial counts at time 0.
-
Plot the percentage of gastric retention over time to determine the emptying rate and half-time (T₅₀).
-
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
This compound represents a significant effort in rational peptide drug design, successfully creating an amylin analogue with enhanced potency and a prolonged duration of action at a pharmacodynamic level. Preclinical data strongly supported its potential as a novel anti-obesity agent by demonstrating superior anorectic effects and fat-specific weight loss compared to native amylin. Despite this promising preclinical profile, this compound's clinical development was halted as it did not offer a sufficient therapeutic advantage in Phase II trials. The story of this compound underscores the challenge of translating potent preclinical efficacy into clinical superiority and serves as a valuable case study in the development of next-generation metabolic peptide therapeutics.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. Takeda and Amylin take obesity combo forward as this compound dropped [insights.citeline.com]
- 3. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Davalintide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a second-generation amylinomimetic peptide analog that has demonstrated enhanced pharmacological properties for reducing food intake and body weight compared to native amylin.[1][2] As a chimeric peptide combining sequences from rat amylin and salmon calcitonin (sCT), this compound exhibits a unique pharmacological profile, interacting with multiple receptors within the calcitonin (CT) family.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Molecular Structure and Receptor Interactions
This compound is a 32-amino acid peptide that shares approximately 49% sequence identity with rat amylin.[3] Its sequence is: KCNTATCVLGRLSQELHRLQTYPRTNTGSNTY.
This compound's enhanced and prolonged in vivo effects are not due to an extended plasma half-life, which is comparable to that of amylin (approximately 26 minutes), but rather to its unique receptor binding kinetics, specifically a slowed dissociation from its target receptors. This compound is a non-selective agonist, binding with high affinity to amylin receptors (AMY), calcitonin receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors.
Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), designated as AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for this compound and related peptides, providing insights into its receptor binding affinity and functional potency.
| Peptide | Receptor | Binding Affinity (Ki/IC50, nM) | Reference |
| This compound | Amylin (rat nucleus accumbens) | High Affinity (qualitative) | |
| This compound | Calcitonin (human) | High Affinity (qualitative) | |
| This compound | CGRP (human) | High Affinity (qualitative) |
Table 1: Receptor Binding Affinity of this compound.
| Peptide | Assay | Potency (EC50/ED50) | Species | Reference |
| This compound | Reduction of Food Intake (IP) | ED50 = 5.0 µg/kg | Rat | |
| Amylin (rat) | Reduction of Food Intake (IP) | ED50 = 11.3 µg/kg | Rat | |
| This compound | Gastric Emptying Inhibition (SC) | ED50 = 2.3 µg/kg | Rat | |
| Amylin (rat) | Gastric Emptying Inhibition (SC) | ED50 = 4.1 µg/kg | Rat |
Table 2: In Vivo Potency of this compound and Amylin.
Signaling Pathways
This compound, through its interaction with amylin and calcitonin receptors, primarily activates the Gs alpha subunit (Gαs) of the G protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of this compound, such as reduced food intake and delayed gastric emptying.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the general steps for synthesizing this compound analogs using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, NMP)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Monitor the reaction for completion using a ninhydrin test.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound analogs to amylin or calcitonin receptors.
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., HEK293 cells transfected with CTR and RAMPs)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled salmon calcitonin or amylin)
-
Unlabeled competitor peptides (this compound analogs at various concentrations)
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol details a method to measure the functional potency of this compound analogs by quantifying intracellular cAMP levels.
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound analogs at various concentrations
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of the this compound analogs to the wells and incubate for a specific time at 37°C to stimulate the receptors.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
References
Methodological & Application
Davalintide Administration Protocol for In Vivo Rodent Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a second-generation amylin-mimetic peptide analog that has demonstrated significant potential in preclinical rodent models for the treatment of obesity and diabetes.[1][2] As a chimera of rat amylin and salmon calcitonin, this compound exhibits enhanced pharmacological properties, including a longer duration of action compared to native amylin.[1][2][3] It exerts its effects by binding to amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors, leading to reductions in food intake, body weight, and improved glycemic control. These application notes provide detailed protocols for the administration of this compound in in vivo rodent studies, based on established preclinical research.
Data Presentation: Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound administration in various rodent models.
Table 1: Acute Effects of Intraperitoneal (IP) this compound Injection on Food Intake
| Rodent Model | Dose (µg/kg) | Effect on Food Intake | Duration of Action | Reference |
| Mice | 87 (ED₅₀) | Dose-dependent decrease | Not specified | |
| Rats | 1, 10, 100 | Significant reduction | Up to 23 hours | |
| Rats | 5 | Significant reduction in cumulative 23-h food intake | 23 hours | |
| Rats | 10 | Significant reduction | Not specified | |
| Rats | 11.3 (ED₅₀) | Potent reduction | Not specified |
Table 2: Chronic Effects of Subcutaneous (SC) this compound Infusion on Body Weight and Metabolism
| Rodent Model | Dose (µg/kg/day) | Duration | % Body Weight Change | Metabolic Effects | Reference |
| Diet-Induced Obese (DIO) Rats | Dose-dependent | Up to 8 weeks | Dose-dependent, durable, fat-specific loss | Maintained metabolic rate, shift in food preference from high-fat chow | |
| Lepob/Lepob Mice | Not specified | Not specified | Greater weight loss than exenatide alone | Reduced glucose and HbA1c | |
| DIO Rats | 2.8 | 28 days | Greater reduction than this compound alone | Reduced adiposity, preservation of lean mass | |
| Rats | 275 | 2 weeks | Not specified | Decreased plasma glucose after oral glucose challenge | |
| Rats | 300 (Amylin) | 3 weeks | Not specified | Suppressed gastric emptying |
Experimental Protocols
Protocol 1: Acute Administration of this compound via Intraperitoneal (IP) Injection
This protocol is designed to assess the acute effects of this compound on food intake and other metabolic parameters.
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Rodent scale
-
Syringes and needles (e.g., 27-30 gauge)
-
Metabolic cages for food intake monitoring
Procedure:
-
Animal Acclimation: House rodents in individual cages and allow them to acclimate for at least 3-7 days before the experiment. Maintain a standard 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.
-
This compound Formulation: Reconstitute this compound in sterile saline to the desired stock concentration. Further dilute the stock solution to achieve the final injection concentrations. The vehicle alone will serve as the control.
-
Fasting (Optional): For some studies, a brief fasting period (e.g., 4 hours) may be employed before injection to standardize metabolic state.
-
Dosing:
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Administer this compound or vehicle via intraperitoneal (IP) injection. Recommended doses for initial studies range from 1 to 100 µg/kg.
-
-
Monitoring:
-
Immediately after injection, return the animals to their cages with pre-weighed food.
-
Monitor and record food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Observe animals for any changes in behavior or locomotor activity. This compound has been shown to not affect locomotor activity at doses that decrease food intake.
-
-
Data Analysis: Calculate cumulative food intake for each treatment group and compare it to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Chronic Administration of this compound via Subcutaneous (SC) Osmotic Pumps
This protocol is suitable for evaluating the long-term effects of this compound on body weight, body composition, and glucose metabolism.
Materials:
-
This compound peptide
-
Vehicle (e.g., 50% DMSO)
-
Osmotic mini-pumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Animal and Pump Preparation:
-
Acclimate animals as described in Protocol 1.
-
Prepare the osmotic mini-pumps according to the manufacturer's instructions, filling them with the appropriate concentration of this compound or vehicle to achieve the desired daily dose (e.g., 2.8 to 275 µg/kg/day).
-
-
Surgical Implantation:
-
Anesthetize the rodent using a reliable method.
-
Shave and sterilize the surgical site on the back, slightly posterior to the scapulae.
-
Make a small subcutaneous incision and insert the filled osmotic mini-pump.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
-
Monitoring:
-
Monitor the animals daily for the first few days post-surgery to ensure proper recovery.
-
Measure body weight and food intake daily or several times per week for the duration of the study (e.g., 28 days to 8 weeks).
-
At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA.
-
Blood samples can be collected periodically to measure glucose, HbA1c, and other metabolic markers.
-
-
Data Analysis: Analyze changes in body weight, food intake, and metabolic parameters over time between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade in the central nervous system.
Experimental Workflow for Chronic this compound Administration
Caption: Workflow for chronic this compound studies using osmotic pumps.
References
- 1. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Davalintide and its Active Metabolite in Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of Davalintide, a novel amylin-mimetic peptide, and its active metabolite, des-Lys this compound, in plasma samples. This compound is an investigational therapeutic peptide for the treatment of obesity which undergoes rapid in-vivo metabolism through the enzymatic cleavage of its N-terminal lysine residue to form an active metabolite.[1][2][3] A sensitive ELISA assay exists, but it is unable to differentiate between this compound and its des-Lys metabolite. The presented LC-MS/MS method provides the necessary specificity and sensitivity for pharmacokinetic and toxicokinetic studies, overcoming the limitations of traditional immunochemistry-based assays. The protocol employs protein precipitation followed by online solid-phase extraction (SPE) for sample cleanup and enrichment, coupled with tandem mass spectrometry for detection. This method has been successfully applied to both beagle and rat plasma samples.
Introduction
This compound is a 32-amino acid peptide therapeutic developed for the treatment of obesity. As with many peptide-based therapeutics, it offers high potency and selectivity for its target receptors. However, the bioanalysis of such peptides in biological matrices presents challenges due to their similar physicochemical properties to the endogenous plasma matrix. While ELISA is a common technique for peptide quantification, its inability to distinguish between the parent drug and its active metabolites can limit its utility in comprehensive pharmacokinetic assessments.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high selectivity and the ability to simultaneously quantify multiple analytes. This application note provides a detailed protocol for the simultaneous quantification of this compound and its active des-Lys metabolite in plasma, adapted from a validated method.
Experimental Workflow
The overall experimental workflow consists of plasma sample preparation involving protein precipitation and online SPE, followed by LC-MS/MS analysis.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound and des-Lys this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (optional, for improved peak shape)
-
Ultrapure water
-
Control beagle or rat plasma
-
96-well protein precipitation plates
-
Low protein binding microcentrifuge tubes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and des-Lys this compound in water at a concentration of 1 mg/mL in low protein binding Eppendorf tubes. Store at -20°C.
-
Working Solutions: Prepare working solutions of 5000 ng/mL for both standards by diluting the stock solutions in the appropriate plasma (rat or beagle).
-
Calibration Standards: Prepare calibration curves by serial dilution of the working solution in the corresponding plasma.
-
Rat Plasma: 0.195, 0.39, 0.78, 1.56, 3.125, 6.25, 12.5, 25, and 50 ng/mL.
-
Beagle Plasma: 0.078, 0.156, 0.3125, 0.625, 1.25, 2.5, 5, 10, and 20 ng/mL.
-
-
Internal Standard: For this compound calibration standards, add des-Lys this compound to a final concentration of 10 ng/mL as an internal standard. For des-Lys this compound calibration standards, add this compound to a final concentration of 10 ng/mL as an internal standard.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.00, 5.00, and 20.0 ng/mL) in both rat and beagle plasma.
Sample Preparation
-
Transfer 250 µL of plasma samples (standards, QCs, or unknown) into the wells of a 96-well protein precipitation plate.
-
Add acetonitrile to the plasma samples. The optimal ratio of acetonitrile to plasma should be determined, with different volumes affecting recovery.
-
Vortex the plate and then centrifuge at 10,000 x g for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant (filtrate) to a clean collection plate.
-
Add acidified aqueous solution (e.g., 700 µL of 0.1% formic acid in water to 350 µL of filtrate) to the filtrate for sample focusing prior to SPE.
LC-MS/MS Analysis
-
Online SPE: The acidified filtrate is loaded onto an online SPE system for automated sample cleanup and enrichment.
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water (optional: with 0.01% trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is used, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, and then re-equilibrating the column. A typical gradient involves ramping Mobile Phase B from 5% to 80% over several minutes.
-
Column Temperature: 60°C to improve separation and reduce backpressure.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
The analytes exist predominantly as multiply charged ions ((MH3)+3, (MH4)+4, and (MH5)+5).
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of this compound and des-Lys this compound in beagle and rat plasma.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 906.8 | 861.5 | 41 | 110 |
| des-Lys this compound | 874.7 | 1105.5 | 31 | 110 |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) |
| This compound | Beagle Plasma | 0.313 | 0.313 - 20.0 |
| Rat Plasma | 1.56 | 1.56 - 50.0 | |
| des-Lys this compound | Beagle Plasma | 0.313 | 0.313 - 20.0 |
| Rat Plasma | 0.780 | 0.780 - 50.0 |
Table 3: Accuracy and Precision
| Matrix | Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Beagle Plasma | This compound | 1.00 | 109.2 | 12.4 |
| 5.00 | 100.0 | 2.25 | ||
| 20.0 | 97.34 | 3.57 | ||
| des-Lys this compound | 1.00 | 99.48 | 4.90 | |
| 5.00 | 101.8 | 2.75 | ||
| 20.0 | 100.7 | 2.88 | ||
| Rat Plasma | This compound | 1.00 | 91.72 | 2.80 |
| 5.00 | 97.48 | 5.98 | ||
| 20.0 | 108.8 | 2.67 | ||
| des-Lys this compound | 1.00 | 87.48 | 11.9 | |
| 5.00 | 95.86 | 7.88 | ||
| 20.0 | 100.2 | 3.47 |
Conclusion
The described online SPE-LC-MS/MS method provides a sensitive, specific, and reproducible approach for the simultaneous quantification of this compound and its active metabolite, des-Lys this compound, in plasma. This methodology is a viable alternative to immunochemistry-based assays and is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development, as it does not require the development of antibody-based reagents. The detailed protocol and performance characteristics presented in this application note can serve as a valuable resource for researchers and scientists in the field of bioanalysis.
References
Application Notes and Protocols for Davalintide ELISA Kit in Preclinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantification of Davalintide, a second-generation amylin mimetic peptide, in various preclinical samples using a competitive enzyme-linked immunosorbent assay (ELISA). This compound has been investigated for its potential in treating obesity and diabetes due to its ability to reduce food intake and regulate glucose levels.[1] This document outlines the underlying principles of this compound's action, a detailed protocol for its quantification, and expected performance characteristics of a typical ELISA kit.
Introduction to this compound
This compound is a synthetic analogue of the human hormone amylin. It functions as an agonist for the amylin, calcitonin (CT), and calcitonin gene-related peptide (CGRP) receptors, which are primarily located in the hindbrain.[1] Activation of these receptors by this compound leads to a cascade of downstream signaling events that ultimately suppress appetite and promote a feeling of fullness. In preclinical rodent models, this compound has demonstrated a more potent and prolonged effect on reducing food intake and body weight compared to native amylin. However, its clinical development was discontinued as it did not show superiority over existing therapies in human trials. Nevertheless, this compound remains a valuable tool in preclinical research for studying the mechanisms of appetite regulation and metabolic diseases.
This compound Signaling Pathway
The mechanism of action of this compound involves the activation of specific G-protein coupled receptors. The diagram below illustrates the signaling pathway initiated by this compound binding.
Principle of the this compound ELISA Kit
The quantification of this compound in preclinical samples can be achieved using a competitive ELISA. This assay is based on the competition between the this compound in the sample and a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) this compound for a limited number of binding sites on a specific anti-Davalintide antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then developed using a substrate that reacts with the enzyme conjugate, and the intensity of the color is measured.
A commercially available kit, the KRIBIOLISA this compound ELISA, utilizes a highly specific monoclonal antibody for this purpose.
Materials and Methods
This section provides a general protocol based on the principles of a competitive ELISA for this compound. Users should always refer to the specific manual provided with their ELISA kit for detailed instructions.
Materials Provided (Typical Kit Contents)
| Component | Description |
| Anti-Davalintide Coated Microplate | 96-well plate pre-coated with anti-Davalintide antibody. |
| This compound Standard | Lyophilized this compound for creating a standard curve. |
| HRP-Conjugated this compound | Horseradish peroxidase-conjugated this compound. |
| Standard Diluent | Buffer for diluting the this compound standard. |
| Sample Diluent | Buffer for diluting preclinical samples. |
| Wash Buffer (20X) | Concentrated buffer for washing the plate. |
| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine substrate solution. |
| Stop Solution | Acidic solution to stop the enzymatic reaction. |
| Plate Sealer | Adhesive film to cover the plate during incubations. |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Deionized or distilled water.
-
Tubes for standard and sample dilutions.
-
Vortex mixer.
-
Automated microplate washer (optional).
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. The supernatant can be used for the assay.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells. The supernatant can be assayed directly or stored at -20°C or -80°C.
Samples may require dilution with the provided Sample Diluent to fall within the assay's standard curve range.
Experimental Protocol
The following diagram outlines the major steps in the this compound competitive ELISA workflow.
References
Application Notes and Protocols: In Vitro Assays for Measuring Davalintide Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a synthetic analogue of the human hormone amylin, engineered to exhibit enhanced pharmacological properties for potential therapeutic applications, including the treatment of obesity. As an amylin-mimetic peptide, this compound exerts its biological effects by activating specific cell surface receptors, initiating a cascade of intracellular signaling events. These application notes provide detailed protocols for in vitro assays designed to measure the activation of receptors by this compound, offering researchers the tools to quantify its potency and efficacy.
This compound is known to interact with high affinity to amylin receptors (AMY), which are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[1][2] this compound also exhibits affinity for the calcitonin receptor (CTR) and calcitonin gene-related peptide (CGRP) receptors.[1][2] The primary signaling pathway activated by this compound upon receptor binding is the Gs-alpha subunit pathway, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of cAMP production, activation of protein kinase A (PKA) can lead to the phosphorylation of the cAMP-responsive element-binding protein (CREB). Additionally, amylin receptor activation can lead to the stimulation of the Gq-alpha subunit pathway, resulting in the activation of phospholipase C (PLC) and the subsequent accumulation of inositol phosphates, such as inositol monophosphate (IP1).
This document outlines protocols for three key in vitro assays to characterize the receptor activation profile of this compound: a competitive receptor binding assay, a cAMP accumulation assay, and an IP1 accumulation assay.
Data Presentation
The following tables summarize representative quantitative data for this compound and related compounds. It is important to note that while this compound has been reported to have high affinity and enhanced potency, specific Ki and EC50 values are not widely available in the public domain. The data presented below for this compound are illustrative and based on qualitative descriptions from the literature.[1] For comparative purposes, data for the known amylin analogue, Pramlintide, and the natural ligand, Amylin, are included where available.
Table 1: Representative Receptor Binding Affinities (Ki, nM)
| Compound | Amylin Receptor (AMY) | Calcitonin Receptor (CTR) | CGRP Receptor |
| This compound | High Affinity (<10 nM) | High Affinity (<10 nM) | Moderate Affinity |
| Amylin (human) | 1-10 nM | >1000 nM | 10-100 nM |
| Pramlintide | 1-10 nM | >1000 nM | 10-100 nM |
| Salmon Calcitonin | 1-10 nM | 0.1-1 nM | 10-100 nM |
Note: Values for this compound are estimated based on qualitative descriptions in published literature.
Table 2: Representative Functional Potencies (EC50, nM)
| Compound | cAMP Accumulation | IP1 Accumulation | pCREB Activation |
| This compound | <10 nM | <50 nM | <20 nM |
| Amylin (human) | 1-10 nM | 10-100 nM | 5-50 nM |
| Pramlintide | 1-10 nM | 10-100 nM | 5-50 nM |
| Salmon Calcitonin | 0.1-1 nM | 1-10 nM | 1-10 nM |
Note: Values for this compound are estimated based on qualitative descriptions of enhanced potency.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for amylin, calcitonin, and CGRP receptors.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to receptors expressed in cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human amylin receptors (CTR + RAMP1, RAMP2, or RAMP3), calcitonin receptor (CTR), or CGRP receptor.
-
Radioligand: [¹²⁵I]-Amylin (for AMY receptors), [¹²⁵I]-Calcitonin (for CTR), or [¹²⁵I]-CGRP (for CGRP receptors).
-
This compound: Unlabeled peptide.
-
Competitor Ligands: Unlabeled Amylin, Calcitonin, or CGRP for determining non-specific binding.
-
Membrane Preparation: Crude membrane fractions prepared from the receptor-expressing cells.
-
Binding Buffer: E.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: E.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Serial dilutions of unlabeled this compound or control ligands.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
For total binding wells, add only buffer, radioligand, and membranes.
-
For non-specific binding wells, add a high concentration of the corresponding unlabeled natural ligand (e.g., 1 µM Amylin).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.
Principle: This assay measures the amount of intracellular cAMP produced in response to receptor activation by this compound. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which is a competitive immunoassay.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the receptor of interest.
-
This compound: Unlabeled peptide.
-
Stimulation Buffer: E.g., HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
cAMP Assay Kit: Commercially available HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Plate the cells in a 384-well plate at an optimized density and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add stimulation buffer and incubate for a short period to equilibrate.
-
Add serial dilutions of this compound or a control agonist (e.g., Amylin) to the wells.
-
Incubate at room temperature for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP-cryptate conjugate to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
IP1 Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating the Gq pathway, measured by the accumulation of IP1.
Principle: Activation of Gq-coupled receptors leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of LiCl, the degradation of IP1 is inhibited, allowing it to accumulate. This assay, often using HTRF, quantifies the accumulated IP1.
Materials:
-
Cell Lines: HEK293 or CHO cells expressing the receptor of interest, known to couple to Gq.
-
This compound: Unlabeled peptide.
-
Stimulation Buffer: Assay buffer provided in the IP-One HTRF kit, typically containing LiCl.
-
IP1 Assay Kit: Commercially available IP-One HTRF assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Plate cells in a 384-well plate as described for the cAMP assay.
-
-
Assay Procedure:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl to each well.
-
Add serial dilutions of this compound or a control agonist.
-
Incubate at 37°C for 60-120 minutes.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1-cryptate conjugate to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio as described for the cAMP assay.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
References
Application Notes and Protocols for Sustained Peripheral Infusion of Davalintide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a novel, second-generation amylin-mimetic peptide with enhanced pharmacological properties for reducing food intake and body weight compared to native amylin.[1][2] It is a 32-amino acid peptide chimera of rat amylin and salmon calcitonin.[1] this compound exhibits high affinity for amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors, leading to a prolonged duration of action.[1][2] Preclinical studies in rodent models have demonstrated that sustained peripheral infusion of this compound induces dose-dependent and durable weight loss, which is primarily fat-specific while sparing lean mass. These characteristics make this compound a molecule of interest for obesity research and the development of anti-obesity therapeutics.
These application notes provide detailed protocols for the sustained peripheral infusion of this compound in rodents using osmotic pumps, summarize the quantitative data from preclinical studies, and illustrate the key signaling pathways involved in its mechanism of action.
Data Presentation
Table 1: Dose-Response of Sustained this compound Infusion on Body Weight in Rodents
| Species | Diet | Infusion Dose (µg/kg/day) | Duration | Body Weight Change | Reference |
| Rat | Chow | 100 | 14 days | ~ -25g | |
| Rat | Chow | 250 | 14 days | ~ -40g | |
| Rat | Chow | 500 | 14 days | ~ -60g | |
| Rat | Diet-Induced Obese | 275 | 2 weeks | Decreased plasma glucose after oral glucose challenge |
Table 2: Effects of Sustained this compound Infusion on Food Intake and Body Composition
| Parameter | Effect | Duration of Effect | Species | Reference |
| Food Intake | Dose-dependent reduction | Sustained | Rat | |
| Body Composition | Fat-specific mass reduction, lean mass sparing | Up to 8 weeks | Rat | |
| Food Preference | Shift away from high-fat chow | Not specified | Rat | |
| Metabolic Rate | Maintained during weight loss | Not specified | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound for in vivo Infusion
Materials:
-
This compound (AC2307) peptide
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-protein binding tips
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile saline to create a concentrated stock solution. The exact volume will depend on the amount of peptide and the desired final concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause peptide degradation.
-
-
Preparation of Infusion Solution:
-
Based on the desired final infusion dose (e.g., 100, 250, or 500 µg/kg/day), the infusion rate of the osmotic pump, and the body weight of the animal, calculate the required concentration of the this compound solution.
-
Calculation Example:
-
Animal weight: 300 g (0.3 kg)
-
Desired dose: 250 µg/kg/day
-
Total daily dose: 250 µg/kg/day * 0.3 kg = 75 µ g/day
-
Osmotic pump infusion rate: 1 µl/hour (24 µl/day)
-
Required concentration: 75 µg / 24 µl = 3.125 µg/µl or 3.125 mg/ml
-
-
Dilute the concentrated this compound stock solution with sterile saline to the final calculated concentration in a sterile, low-protein binding microcentrifuge tube.
-
-
Storage:
-
Use the prepared this compound solution immediately for filling the osmotic pumps.
-
If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours. For longer-term storage of the stock solution, refer to the manufacturer's instructions, which may include storing at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Sustained Peripheral Infusion using Subcutaneously Implanted Osmotic Pumps
Materials:
-
Rodents (rats or mice)
-
Alzet® osmotic pumps (or equivalent) of the appropriate size and infusion rate for the experimental duration.
-
This compound infusion solution (prepared as in Protocol 1)
-
Sterile surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile gauze and drapes
-
Warming pad
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the sterile osmotic pumps with the prepared this compound solution.
-
Prime the filled pumps in sterile saline at 37°C for the recommended duration (typically 4-6 hours) to ensure immediate delivery upon implantation.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the dorsal mid-scapular region.
-
Clean the surgical site with an antiseptic solution.
-
Place the animal on a sterile drape over a warming pad to maintain body temperature throughout the procedure.
-
-
Surgical Implantation:
-
Make a small incision (approximately 1-1.5 cm) in the skin at the prepared surgical site.
-
Using blunt dissection with forceps, create a subcutaneous pocket caudal to the incision. The pocket should be large enough to accommodate the osmotic pump without excessive pressure on the surrounding tissues.
-
Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
-
Monitor the animal closely during recovery from anesthesia until it is fully ambulatory.
-
House the animals individually for the first 24-48 hours to prevent interference with the surgical site.
-
Check the incision site daily for signs of infection, inflammation, or wound dehiscence for the first week post-surgery.
-
Monitor the animal's body weight, food and water intake, and general well-being throughout the infusion period.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its effects by binding to amylin, calcitonin, and CGRP receptors, which are highly expressed in the area postrema (AP) of the brainstem. This binding activates neurons within the AP, leading to downstream signaling that mediates the reduction in food intake and body weight.
Caption: this compound signaling cascade in the brain.
Experimental Workflow for Sustained this compound Infusion
The following diagram outlines the key steps in conducting a study on the effects of sustained this compound infusion in rodents.
Caption: Workflow for in vivo this compound infusion studies.
References
Application Notes and Protocols for the Use of Davalintide in Diet-Induced Obese Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide, a second-generation amylinomimetic peptide, has demonstrated significant potential in preclinical studies for the management of obesity and related metabolic disorders. As a chimera of rat amylin and salmon calcitonin, this compound exhibits enhanced potency and a longer duration of action compared to native amylin.[1][2] It effectively reduces food intake and body weight in diet-induced obese (DIO) animal models.[3] These application notes provide a comprehensive overview of the use of this compound in DIO animal models, including detailed experimental protocols, quantitative data summaries, and a visualization of its signaling pathway. This compound is a 32-amino acid peptide that shares 49% of its amino acid sequence with rat amylin and pramlintide.[1]
Mechanism of Action
This compound exerts its effects by acting as an agonist at both amylin and calcitonin receptors, and also displays affinity for the calcitonin gene-related peptide (CGRP) receptor.[2] Its primary site of action for appetite suppression is the area postrema (AP) in the brainstem, a region that lacks a complete blood-brain barrier. Activation of these receptors in the AP and other key brain regions, such as the nucleus of the solitary tract, leads to increased satiety and a subsequent reduction in food intake. The prolonged action of this compound, compared to native amylin, is attributed to its slower dissociation from its receptors, despite having a similar plasma half-life. This sustained receptor activation leads to a more durable suppression of feeding.
Signaling Pathway
Upon binding to the amylin and calcitonin receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. This includes the activation of G-proteins, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C. This results in changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium, as well as the activation of protein kinases such as extracellular signal-regulated kinase (ERK). These signaling events ultimately culminate in neuronal activation, which can be visualized by the expression of the immediate early gene c-Fos, and the subsequent physiological responses of reduced food intake and body weight.
Efficacy in Diet-Induced Obese (DIO) Animal Models
This compound has been shown to be highly effective in reducing body weight and food intake in various DIO rodent models. The weight loss induced by this compound is primarily due to a reduction in fat mass, with a relative sparing of lean mass.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in DIO rat models based on published literature.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Rats
| Treatment Group | Dose | Administration Route | Duration | Change in Body Weight | Change in Food Intake | Reference |
| This compound | 5 µg/kg | Intraperitoneal (acute) | 23 hours | Not reported | Significant reduction vs. vehicle | |
| This compound | 2.8 nmol/kg/day | Subcutaneous (chronic infusion) | 28 days | Dose-dependent reduction | Dose-dependent reduction | |
| This compound | 275 µg/kg/day | Subcutaneous (chronic infusion) | 2 weeks | Not reported | Not reported | |
| This compound | Dose-ranging | Subcutaneous (chronic infusion) | Up to 8 weeks | Dose-dependent and durable weight loss | Not specified |
Table 2: Effect of this compound on Metabolic Parameters in DIO Rats
| Treatment Group | Dose | Administration Route | Duration | Effect on Glucose Metabolism | Effect on Lipid Profile | Reference |
| This compound | 275 µg/kg/day | Subcutaneous (chronic infusion) | 2 weeks | 27% decrease in plasma glucose during OGTT | Not reported | |
| This compound | Not specified | Not specified | Not specified | Decreased fasting glucose | Not reported |
Experimental Protocols
Induction of Diet-Induced Obesity (DIO) in Rats
A standard method for inducing obesity in rats is through the ad libitum feeding of a high-fat diet.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used as they readily gain weight on high-fat diets.
-
Housing: Rats should be individually housed to allow for accurate food intake monitoring.
-
Diet: A purified high-fat diet with 40-60% of total calories from fat is effective. A common commercially available diet is D12451 from Research Diets, Inc. A low-fat purified diet with a similar ingredient composition should be used for control groups.
-
Duration: A feeding period of 10-12 weeks on the high-fat diet is typically sufficient to induce a significant increase in body weight and adiposity compared to control animals.
-
Confirmation of Obesity: The DIO phenotype can be confirmed by a significant increase in body weight, body fat mass (measured by techniques like DEXA or bioelectrical impedance), and the development of metabolic dysregulation such as impaired glucose tolerance.
This compound Administration
This compound can be administered via acute injection or chronic infusion.
-
Acute Administration (Intraperitoneal Injection):
-
Preparation: Dissolve this compound in a sterile vehicle such as saline (0.9% NaCl).
-
Dosage: Effective doses for reducing acute food intake range from 5 to 10 µg/kg body weight.
-
Procedure: Administer the prepared solution via intraperitoneal (IP) injection. Monitor food intake for the subsequent 24 hours.
-
-
Chronic Administration (Subcutaneous Infusion via Osmotic Mini-pumps):
-
Pump Selection: Alzet osmotic mini-pumps (e.g., model 2004 for 28-day infusion) are suitable for continuous subcutaneous delivery.
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., 50% DMSO in saline) to the desired concentration based on the pump's flow rate and the target daily dose (e.g., 2.8 nmol/kg/day).
-
Surgical Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic mini-pump into the pocket.
-
Close the incision with wound clips or sutures.
-
Provide post-operative care, including analgesics, as per institutional guidelines.
-
-
Monitoring: Monitor body weight and food intake daily for the duration of the infusion period.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight of a 20% w/v glucose solution) via oral gavage.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at specific time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations using a calibrated glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
c-Fos Immunohistochemistry for Neuronal Activation
c-Fos is a marker of recent neuronal activity.
-
Treatment: Administer this compound (e.g., 10 µg/kg, IP) to the rats.
-
Perfusion: 2 hours post-injection, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brain Extraction and Sectioning: Extract the brains and post-fix them in 4% paraformaldehyde overnight. Subsequently, cryoprotect the brains in a sucrose solution and section them on a cryostat or vibratome.
-
Immunohistochemistry:
-
Incubate the brain sections with a primary antibody against c-Fos.
-
Wash the sections and incubate with a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
-
Imaging and Analysis:
-
Capture images of the brain regions of interest (e.g., area postrema, nucleus of the solitary tract, lateral parabrachial nucleus, and central nucleus of the amygdala) using a microscope.
-
Quantify the number of c-Fos positive cells in each region to determine the extent of neuronal activation.
-
Experimental Workflow
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Improved Glucose Control and Reduced Body Weight in Rodents with Dual Mechanism of Action Peptide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: c-Fos Mapping of Neuronal Activation by Davalintide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide, a novel amylin-mimetic peptide, has demonstrated significant potential in metabolic disease research, primarily due to its ability to reduce food intake and body weight.[1][2] Understanding the central nervous system (CNS) pathways through which this compound exerts its effects is crucial for its therapeutic development. The immediate early gene c-Fos is a widely used marker for neuronal activation, and its immunohistochemical detection allows for the mapping of neuronal populations responsive to pharmacological stimuli.[3][4] This document provides detailed application notes and protocols for utilizing c-Fos mapping to investigate the neuronal activation patterns induced by this compound administration in preclinical rodent models.
Principle
Upon neuronal depolarization and an increase in intracellular calcium, a cascade of signaling events is initiated, leading to the activation of transcription factors and the subsequent expression of immediate early genes, such as c-Fos. By detecting the c-Fos protein using immunohistochemistry, researchers can identify and quantify the neurons that were activated by a specific stimulus, in this case, the administration of this compound. This technique provides a powerful tool to elucidate the neuroanatomical substrates of this compound's action.
Quantitative Data Summary
The administration of this compound leads to a significant and sustained increase in c-Fos positive neurons in key brain regions known to be involved in the regulation of energy balance. The following tables summarize the quantitative analysis of c-Fos expression at 2 and 8 hours post-injection of this compound (10 µg/kg, IP) compared to amylin (10 µg/kg, IP) and a vehicle control in rats.[5]
Table 1: c-Fos Positive Cells at 2 Hours Post-Injection
| Brain Region | Vehicle | Amylin (10 µg/kg) | This compound (10 µg/kg) |
| Area Postrema (AP) | ~5 | ~150 | ~200 |
| Nucleus of the Solitary Tract (NTS) | ~10 | ~100 | ~125 |
| Lateral Parabrachial Nucleus (LPBN) | ~5 | ~75 | ~100 |
| Central Nucleus of the Amygdala (CeA) | ~2 | ~40 | ~60 |
Table 2: c-Fos Positive Cells at 8 Hours Post-Injection
| Brain Region | Vehicle | Amylin (10 µg/kg) | This compound (10 µg/kg) |
| Area Postrema (AP) | ~5 | ~25 | ~150 |
| Nucleus of the Solitary Tract (NTS) | ~10 | ~20 | ~100 |
| Lateral Parabrachial Nucleus (LPBN) | ~5 | ~15 | ~75 |
| Central Nucleus of the Amygdala (CeA) | ~2 | ~10 | ~40 |
Note: The values presented are approximate counts based on graphical data from the cited literature and are intended for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for conducting a c-Fos mapping study to assess neuronal activation following this compound administration.
Protocol 1: Animal Preparation and this compound Administration
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimation: Allow the animals to acclimate to the housing conditions for at least one week prior to the experiment. Handle the animals daily to minimize stress-induced c-Fos expression.
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration (e.g., 10 µg/mL for a 10 µg/kg dose in a 300g rat receiving a 0.3 mL injection). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection. Gently restrain the rat and inject into the lower abdominal quadrant.
Protocol 2: Perfusion and Brain Tissue Collection
This protocol should be performed at the desired time point after this compound administration (e.g., 2 or 8 hours).
-
Anesthesia: Deeply anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 100 mg/kg, IP). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Begin perfusion with ice-cold phosphate-buffered saline (PBS) to flush out the blood.
-
Once the liver and extremities are pale, switch to a fixative solution of 4% paraformaldehyde (PFA) in PBS.
-
Perfuse with approximately 250-300 mL of 4% PFA.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours). This step is crucial for preventing ice crystal formation during freezing.
Protocol 3: Brain Sectioning and Immunohistochemistry for c-Fos
-
Sectioning:
-
Freeze the cryoprotected brain using a cryostat.
-
Cut coronal sections at 30-40 µm thickness.
-
Collect the sections in a cryoprotectant solution and store them at -20°C until use.
-
-
Immunohistochemistry:
-
Washing: Wash the free-floating sections three times in PBS for 10 minutes each.
-
Endogenous Peroxidase Quenching: Incubate the sections in a solution of 1% hydrogen peroxide in PBS for 15 minutes to block endogenous peroxidase activity.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Blocking: Incubate the sections in a blocking solution containing 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in the blocking solution.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections for 2 hours at room temperature with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG, 1:500 dilution) in PBS containing 0.3% Triton X-100.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Signal Amplification: Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature, according to the manufacturer's instructions.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) substrate kit, which will produce a brown precipitate at the site of the c-Fos protein. Monitor the reaction closely under a microscope and stop it by washing with PBS once the desired staining intensity is reached.
-
Mounting, Dehydration, and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a series of graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.
-
Protocol 4: Microscopy and Data Analysis
-
Image Acquisition:
-
Use a bright-field microscope to visualize the c-Fos positive cells.
-
Capture images of the brain regions of interest (e.g., AP, NTS, LPBN, CeA) using a digital camera attached to the microscope. Use consistent microscope settings for all images.
-
-
Quantification:
-
Define the anatomical boundaries of the brain regions of interest using a rat brain atlas.
-
Manually or with the aid of image analysis software (e.g., ImageJ), count the number of c-Fos positive nuclei within each defined region. A positive cell is typically identified by a dark, distinct nuclear stain.
-
Perform cell counts on multiple sections per animal and average the results for each brain region.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the number of c-Fos positive cells between the different treatment groups (Vehicle, Amylin, this compound).
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway of this compound-Induced Neuronal Activation
Caption: this compound signaling pathway leading to c-Fos expression.
Experimental Workflow for c-Fos Mapping
Caption: Experimental workflow for c-Fos mapping of neuronal activation.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's action on key brain regions.
References
- 1. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [en.bio-protocol.org]
- 2. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 5. researchgate.net [researchgate.net]
Assessing the Metabolic Effects of Davalintide in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a second-generation amylin-mimetic peptide that has demonstrated enhanced pharmacological properties for reducing food intake and body weight in rodent models compared to native amylin.[1][2][3] As a chimera of rat amylin and salmon calcitonin, this compound exhibits high affinity for amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors, contributing to its potent and prolonged metabolic effects.[1][2] These application notes provide a summary of the metabolic effects of this compound in rats and detailed protocols for key in vivo experiments.
Metabolic Effects of this compound in Rats
This compound exerts a range of beneficial metabolic effects in rats, primarily centered around the regulation of energy balance and glucose homeostasis.
Suppression of Food Intake and Body Weight
This compound has been shown to be a potent suppressor of food intake with a significantly longer duration of action compared to native amylin. Acute administration of this compound can suppress dark-cycle feeding for up to 23 hours, whereas the effect of amylin lasts for approximately 6 hours. This effect is dose-dependent and leads to significant and durable weight loss with chronic administration. Studies have shown that this compound-induced weight loss is specific to fat mass while preserving lean body mass.
Glucoregulatory Actions
Consistent with its amylin agonism, this compound exhibits several glucoregulatory actions. It effectively slows gastric emptying, a key mechanism in postprandial glucose control. Furthermore, sustained infusion of this compound has been shown to decrease plasma glucose levels following an oral glucose challenge. The peptide also suppresses the plasma glucagon response, further contributing to its glucose-lowering effects.
Mechanism of Action
The metabolic actions of this compound are mediated through the activation of central nervous system pathways, similar to amylin. The area postrema (AP), a region in the brainstem, is a critical site of action, as lesioning of the AP abolishes the food intake-suppressing effects of this compound. This compound administration leads to neuronal activation, as measured by c-Fos expression, in brain nuclei also targeted by amylin, but with a more extended duration. Its prolonged action is thought to be due to slower dissociation from its receptors.
Data Presentation
The following tables summarize the quantitative data on the metabolic effects of this compound in rats from preclinical studies.
Table 1: Effect of Acute this compound Administration on Food Intake in Rats
| Parameter | This compound | Amylin | Vehicle | Reference |
| Duration of Food Intake Suppression (hours) | 23 | 6 | - | |
| ED₅₀ for Food Intake Reduction (µg/kg, IP) | 5.0 | 11.3 | - |
Table 2: Effects of Chronic this compound Infusion on Body Weight and Composition in Rats
| Parameter | This compound | Vehicle | Duration | Reference |
| Body Weight Change | Dose-dependent reduction | - | Up to 8 weeks | |
| Body Composition | Fat-specific loss, lean mass sparing | - | Up to 8 weeks |
Table 3: Glucoregulatory Effects of this compound in Rats
| Parameter | This compound | Amylin | Vehicle | Reference |
| Gastric Emptying (ED₅₀, µg/kg, SC) | 2.3 | 4.1 | - | |
| Plasma Glucose Reduction after OGTT (2-week infusion) | 27% | 31% | - | |
| Gastric Emptying Suppression (3-week infusion) | 29% | 47% | - | |
| Glucagon Suppression (following arginine bolus) | Significant suppression | - | - |
Experimental Protocols
Detailed methodologies for key experiments to assess the metabolic effects of this compound in rats are provided below.
Protocol 1: Assessment of Acute Food Intake
Objective: To determine the effect of a single administration of this compound on food intake in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard rat chow
-
Metabolic cages with food intake monitoring system
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimate rats to individual housing in metabolic cages for at least 3 days.
-
Ensure rats have ad libitum access to food and water during acclimation.
-
On the day of the experiment, weigh the rats and fast them for a short period if required by the study design (e.g., 4 hours before the dark cycle).
-
Prepare this compound and vehicle solutions at the desired concentrations.
-
At the onset of the dark cycle, administer this compound or vehicle via IP injection.
-
Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Analyze the data to determine the dose-dependent effects of this compound on food intake.
Protocol 2: Chronic Assessment of Body Weight and Composition
Objective: To evaluate the long-term effects of continuous this compound infusion on body weight and composition.
Materials:
-
Diet-induced obese (DIO) rats
-
This compound
-
Vehicle
-
Alzet osmotic minipumps
-
Surgical tools for pump implantation
-
Anesthesia (e.g., isoflurane)
-
Animal scale
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Induce obesity in rats by feeding a high-fat diet for several weeks.
-
Record baseline body weight and body composition.
-
Fill osmotic minipumps with this compound or vehicle solution according to the manufacturer's instructions to deliver the desired dose.
-
Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.
-
Monitor the rats for post-operative recovery.
-
Measure body weight and food intake daily or several times per week for the duration of the study (e.g., 4-8 weeks).
-
At the end of the study, perform a final body composition analysis.
-
Analyze the data to assess the effects of chronic this compound treatment on body weight, fat mass, and lean mass.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
Rats treated chronically with this compound or vehicle (as in Protocol 2)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
-
Oral gavage needle
Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Administer the glucose solution orally via gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels for each sample.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Chronic Study
Caption: Chronic study experimental workflow.
References
Davalintide: Application Notes on Long-Term Stability and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalintide (AC2307) is a second-generation amylinomimetic peptide analog that was investigated for its potential in the treatment of obesity and diabetes. As a chimeric peptide combining sequences from rat amylin and salmon calcitonin, it exhibited enhanced pharmacological properties compared to native amylin, including a longer duration of action.[1][2] Although the clinical development of this compound was discontinued, understanding its stability profile remains crucial for researchers working with this and similar therapeutic peptides.
These application notes provide a comprehensive overview of the principles and protocols for assessing the long-term stability and determining optimal storage conditions for this compound. Given the absence of publicly available, specific stability data for this compound, this document outlines a generalized approach based on established international guidelines (ICH) and common practices for therapeutic peptides.[3][4][5] The provided protocols and data tables are illustrative and should be adapted based on experimental findings for this compound.
This compound: Physicochemical Properties and Stability Considerations
As a peptide therapeutic, this compound is susceptible to various physical and chemical degradation pathways that can impact its potency, safety, and shelf-life. Understanding these potential degradation routes is fundamental to developing a stable formulation and defining appropriate storage conditions.
Potential Degradation Pathways for this compound:
-
Physical Instability:
-
Aggregation: Formation of soluble or insoluble aggregates, which can reduce bioavailability and potentially elicit an immunogenic response.
-
Adsorption: Binding of the peptide to the surfaces of its container, leading to a decrease in the effective concentration.
-
-
Chemical Instability:
-
Oxidation: Particularly of methionine and cysteine residues if present in the sequence.
-
Deamidation: Hydrolysis of the side-chain amide in asparagine and glutamine residues.
-
Hydrolysis: Cleavage of the peptide backbone, especially at aspartic acid residues.
-
Racemization: Conversion of L-amino acids to their D-isomers, which can affect biological activity.
-
Recommended Storage Conditions (General Guidance)
The following storage conditions are recommended as a starting point for maintaining the integrity of this compound. Optimal conditions must be confirmed through rigorous stability testing.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -80°C | Long-term (Years) | Store in a tightly sealed container with a desiccant. |
| -20°C | Short to Medium-term (Months to Years) | Ensure the container is well-sealed to prevent moisture absorption. | |
| 4°C | Short-term (Weeks to Months) | Suitable for immediate use. Protect from light. | |
| In Solution | -80°C | Up to 1 year | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | 3-4 months | Aliquoting is highly recommended. | |
| 4°C | 1-2 weeks | Use sterile buffer at a pH of 5-6 for optimal stability. |
Experimental Protocols for Stability Assessment
To establish the long-term stability of this compound, a series of experiments should be conducted. These include forced degradation studies to identify potential degradation products and long-term stability studies under various conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.
Objective: To identify the likely degradation products of this compound under various stress conditions.
Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions: Expose the this compound solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 70°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using the analytical methods described in Section 4. A control sample stored at -80°C should be analyzed in parallel.
Caption: Workflow for Forced Degradation Studies of this compound.
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Protocol:
-
Sample Preparation: Prepare multiple aliquots of lyophilized this compound and this compound in solution (at the desired concentration and formulation).
-
Storage Conditions: Store the aliquots at the following temperatures:
-
-80°C
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (Accelerated Stability)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for purity, content, aggregation, and biological activity using the methods outlined in Section 4.
Analytical Methods for Stability Monitoring
A panel of validated, stability-indicating analytical methods is essential for monitoring the quality of this compound during stability studies.
| Parameter | Method | Purpose |
| Purity and Degradation Products | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate and quantify this compound and its degradation products. |
| Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To detect and quantify dimers and higher-order aggregates. |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight of this compound and identify degradation products. |
| Conformation | Circular Dichroism (CD) Spectroscopy | To assess changes in the secondary structure of the peptide. |
| Biological Activity | Cell-based Bioassay (e.g., receptor binding or signaling assay) | To determine the potency and ensure the biological function is retained. |
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at amylin receptors. These receptors are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). The downstream signaling cascade involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), as well as activation of other signaling pathways like the MAPK/ERK pathway. This signaling in key brain regions, such as the area postrema, is thought to mediate the effects of this compound on appetite suppression and metabolic control.
Caption: Simplified signaling pathway of this compound via the amylin receptor.
Conclusion
While this compound is no longer under active clinical development, the principles outlined in these application notes provide a robust framework for researchers and scientists to establish its long-term stability and define optimal storage conditions. The successful implementation of these protocols will ensure the integrity and reliability of this compound in preclinical research and other scientific investigations. It is imperative to perform these stability studies for any new formulation or manufacturing process of this compound to ensure its quality and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. testinglab.com [testinglab.com]
- 5. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Overcoming poor solubility of Davalintide in aqueous buffers
Technical Support Center: Davalintide Solubilization
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have poor solubility in aqueous buffers?
A1: this compound is a 32-amino acid, second-generation synthetic analogue of the human hormone amylin.[1][2] Like human amylin, this compound's primary sequence contains hydrophobic residues and has a propensity to aggregate and form amyloid fibrils in aqueous solutions, especially at neutral pH.[1] This aggregation is a common challenge with amylin-related peptides and is a primary cause of its poor solubility and the formation of precipitates or gels.[3]
Q2: What is the most critical first step before attempting to dissolve this compound?
A2: Before using your main stock, it is crucial to test the solubility with a small aliquot of the lyophilized peptide.[4] This prevents the loss of valuable material if the chosen solvent system is ineffective. Always allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation, and briefly centrifuge the vial to ensure all the powder is at the bottom.
Q3: My this compound will not dissolve in neutral PBS (pH 7.4). What should I do?
A3: Direct dissolution in neutral buffers is often unsuccessful due to the peptide's isoelectric point (pI) and tendency to aggregate. The recommended approach is to first dissolve the peptide in a primary solvent system where it is more soluble (e.g., acidic conditions or a minimal amount of organic solvent) and then carefully dilute this stock solution into your final aqueous buffer. See the detailed protocols and troubleshooting guide below for a step-by-step process.
Q4: Can I use sonication or vortexing to help dissolve the peptide?
A4: Yes, gentle vortexing or brief sonication can be beneficial. These methods help to break apart small aggregates and increase the interaction between the peptide and the solvent. However, excessive or prolonged sonication can generate heat, which may degrade the peptide. It is recommended to sonicate in short bursts (e.g., 3 cycles of 10-15 seconds) while keeping the sample on ice.
Q5: How should I store this compound solutions to prevent precipitation over time?
A5: For long-term storage, it is best to prepare concentrated stock solutions in a validated solubilization buffer, aliquot them into single-use volumes, and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation. Before use, thaw the aliquot rapidly and keep it on ice. If any precipitate is observed after thawing, centrifuge the vial and use the clear supernatant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lyophilized powder does not dissolve in the initial buffer. | The buffer pH is close to the peptide's isoelectric point (pI), minimizing net charge and solubility. | Calculate the theoretical pI of this compound. Dissolve the peptide in a buffer with a pH at least 1-2 units away from the pI. For this compound, which has a net positive charge, trying a dilute acidic solution (e.g., 10% acetic acid) is a good starting point. |
| The solution becomes cloudy or forms a precipitate upon dilution. | The peptide is aggregating as the concentration of the primary solubilizing agent (e.g., acid or organic solvent) is reduced. | Add the concentrated peptide stock solution drop-wise into the final aqueous buffer while gently stirring. This avoids localized high concentrations that can trigger precipitation. If cloudiness persists, the final concentration may be too high for that specific buffer system. |
| The peptide dissolves initially but precipitates after storage. | The solution is metastable, and the peptide is slowly aggregating over time. | Optimize the formulation by adding stabilizing excipients. Common stabilizers for peptides include sugars (mannitol, sucrose), certain amino acids (arginine, glycine), or non-ionic surfactants. See Table 2 for suggestions. |
| Inconsistent results in biological assays. | Inaccurate peptide concentration due to incomplete solubilization or removal of aggregates by centrifugation. | After solubilization and centrifugation of any precipitate, determine the precise peptide concentration using UV-Vis spectroscopy (at 280 nm, if the sequence contains W or Y) or a colorimetric assay (e.g., BCA). Use this measured concentration for all experimental calculations. |
Data on Solubility Optimization
The following tables present hypothetical but representative data based on common strategies for improving peptide solubility.
Table 1: Hypothetical Effect of pH on this compound Solubility
| Buffer System | pH | Hypothetical Solubility (mg/mL) | Observation |
| 10 mM Sodium Acetate | 4.0 | > 2.0 | Clear Solution |
| 10 mM Sodium Acetate | 5.5 | ~1.0 | Clear Solution |
| 10 mM Phosphate Buffered Saline (PBS) | 7.4 | < 0.1 | Insoluble / Forms Precipitate |
| 10 mM Ammonium Bicarbonate | 8.5 | ~0.5 | Slight Haze |
Table 2: Recommended Co-solvents and Stabilizing Excipients
| Agent | Type | Starting Concentration | Notes |
| Acetic Acid | pH Modifier | 10-25% (v/v) | Use as a primary solvent, then dilute. Can be removed by lyophilization. |
| DMSO (Dimethyl sulfoxide) | Organic Co-solvent | 5-10% (v/v) for stock | Use minimal volume to dissolve peptide, then dilute slowly. Check compatibility with downstream assays. |
| Arginine | Stabilizing Excipient | 50-150 mM | Can reduce protein-protein interactions and prevent aggregation. |
| Mannitol | Stabilizing Excipient | 2-5% (w/v) | Often used as a bulking agent and cryoprotectant in lyophilized formulations. |
Detailed Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
This protocol is the recommended starting point for dissolving this compound for use in aqueous buffers.
-
Preparation: Bring the vial of lyophilized this compound to room temperature. Prepare a sterile, 10% (v/v) solution of acetic acid in high-purity water (e.g., WFI or Milli-Q).
-
Initial Dissolution: Add a small volume of the 10% acetic acid solution to the vial to create a concentrated stock solution (e.g., 2-5 mg/mL). Gently vortex until the peptide is fully dissolved. The solution should be clear.
-
Dilution: Prepare your final, desired aqueous buffer (e.g., PBS, pH 7.4). While gently stirring the final buffer, add the acidic this compound stock solution drop-by-drop until the desired final concentration is reached.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation.
-
Centrifugation: If any precipitate is visible, centrifuge the solution (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant.
-
Quantification & Use: Determine the final peptide concentration and proceed with your experiment.
Protocol 2: Solubilization of this compound using an Organic Co-solvent
This protocol is an alternative for highly resistant batches or when a non-aqueous stock is required.
-
Preparation: Bring the vial of lyophilized this compound to room temperature.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to dissolve the peptide (e.g., to create a 10-20 mg/mL stock).
-
Dilution: While gently stirring your final aqueous buffer, slowly add the DMSO stock solution drop-wise to reach the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).
-
Final Check & Centrifugation: Follow steps 4 and 5 from Protocol 1.
-
Quantification & Use: Determine the final peptide concentration and proceed with your experiment.
Visualizations
Below are diagrams illustrating key workflows and biological pathways related to this compound.
Caption: Decision workflow for solubilizing this compound.
Caption: this compound action via the Amylin receptor complex.
References
- 1. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 2. This compound | C152H248N50O49S2 | CID 71587842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Davalintide Plasma Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Davalintide in plasma samples. Adherence to these protocols is critical for obtaining accurate and reproducible data in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in plasma?
A1: this compound is known to be rapidly metabolized by enzymatic cleavage of its N-terminal lysine residue.[1][2][3] This results in the formation of an active metabolite, des-Lys this compound. Therefore, assays that can distinguish between the parent peptide and this metabolite are crucial for accurate pharmacokinetic assessments.
Q2: What are the immediate steps I should take after blood collection to minimize this compound degradation?
A2: To minimize ex vivo degradation, blood samples should be collected in tubes containing an anticoagulant, preferably EDTA, and a protease inhibitor cocktail.[4] The plasma should be separated from the blood cells by centrifugation as soon as possible, ideally within 30 minutes of collection, at a refrigerated temperature (2-8°C). The resulting plasma should be immediately frozen and stored at -80°C until analysis.
Q3: Can I use serum samples for this compound quantification?
A3: It is highly recommended to use plasma instead of serum. The clotting process that occurs during serum collection can lead to the release of proteases from platelets and other blood cells, which can significantly increase the degradation of peptides like this compound.
Q4: What type of collection tubes are recommended for this compound plasma samples?
A4: Blood collection tubes containing K2EDTA as an anticoagulant are recommended. For enhanced stability, consider using commercially available tubes that contain a proprietary cocktail of protease inhibitors.
Q5: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?
A5: It is best to minimize freeze-thaw cycles. Ideally, plasma samples should be aliquoted into single-use tubes after the initial processing to avoid repeated freezing and thawing of the entire sample. If repeated analysis is necessary, it is crucial to validate the stability of this compound under the specific number of freeze-thaw cycles anticipated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound concentration | - Degradation during sample collection and processing: Delay in processing, storage at room temperature. - Inappropriate sample type: Use of serum instead of plasma. - Multiple freeze-thaw cycles: Repeated thawing and freezing of the sample. | - Follow the recommended protocol for immediate cooling, centrifugation, and freezing. - Use plasma collected with EDTA and protease inhibitors. - Aliquot plasma into single-use tubes after initial processing. |
| High variability in this compound concentrations between replicates | - Inconsistent sample handling: Variations in time from collection to centrifugation or freezing. - Non-specific binding: this compound may adhere to certain plastics or glass surfaces. | - Standardize the sample handling protocol across all samples. - Use low-protein-binding tubes for collection, processing, and storage. |
| Discrepancy between ELISA and LC-MS/MS results | - ELISA cross-reactivity: The antibody used in the ELISA may not differentiate between this compound and its des-Lys metabolite. | - Utilize a validated LC-MS/MS method that can simultaneously quantify both this compound and its active metabolite. |
| Unexpected degradation products observed | - Contamination: Bacterial or fungal contamination of samples can introduce exogenous proteases. | - Maintain sterile technique during sample collection and processing. - Visually inspect samples for any signs of contamination. |
Quantitative Data Summary
While specific public data on the in vitro stability of this compound in human plasma is limited, the following table provides an illustrative example of expected stability trends for a peptide with a similar degradation profile, based on general peptide stability studies. Note: This data is for illustrative purposes and should be confirmed with specific stability studies for this compound.
| Condition | Incubation Time (hours) | % Intact this compound Remaining (Illustrative) |
| Room Temperature (20-25°C) - EDTA Plasma | 0 | 100% |
| 1 | 75% | |
| 4 | 40% | |
| 24 | <10% | |
| Refrigerated (2-8°C) - EDTA Plasma | 0 | 100% |
| 1 | 95% | |
| 4 | 85% | |
| 24 | 60% | |
| Refrigerated (2-8°C) - EDTA Plasma + Protease Inhibitors | 0 | 100% |
| 1 | >98% | |
| 4 | >95% | |
| 24 | >90% | |
| Frozen (-80°C) - EDTA Plasma + Protease Inhibitors | 0 | 100% |
| 24 | >99% | |
| 72 | >99% | |
| 168 (1 week) | >98% |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing
-
Blood Collection:
-
Collect whole blood into a K2EDTA blood collection tube. For optimal stability, use a tube containing a protease inhibitor cocktail.
-
Gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and inhibitors.
-
Immediately place the tube on wet ice or in a refrigerated rack.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
-
Aliquoting and Storage:
-
Transfer the plasma into pre-chilled, labeled, low-protein-binding polypropylene tubes.
-
Immediately freeze the plasma aliquots at -80°C.
-
Protocol 2: Ex Vivo Plasma Stability Assessment
-
Sample Preparation:
-
Thaw pooled human plasma (collected as per Protocol 1) on ice.
-
Spike the plasma with a known concentration of this compound.
-
-
Incubation:
-
Aliquot the spiked plasma into separate tubes for each time point and condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Incubate the samples under the specified conditions for the desired duration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Processing:
-
At each time point, stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile with 1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the concentration of intact this compound and its des-Lys metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of intact this compound remaining at each time point relative to the zero time point.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of this compound, a novel amylin-mimetic peptide, and its active metabolite in beagle and rat plasma by online SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Davalintide Dosage Optimization for Food Intake Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing Davalintide dosage in food intake studies. This compound is a second-generation amylinomimetic peptide with enhanced pharmacological properties for reducing food intake compared to native amylin.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful execution of your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant reduction in food intake observed. | Suboptimal Dosage: The dose of this compound may be too low to elicit a significant anorectic effect. | Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Effective doses in rodents have been shown to be in the range of 1-100 µg/kg for intraperitoneal (IP) injections.[1] |
| Receptor Desensitization: Prolonged exposure to high doses of amylin agonists can potentially lead to receptor desensitization. | Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous infusion if receptor desensitization is suspected. | |
| Incorrect Administration: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) can affect absorption and efficacy. | Verify Protocol: Ensure that the administration route and technique are consistent with established protocols. For IP injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs. | |
| Area Postrema Lesion: The anorectic effects of this compound are dependent on the area postrema (AP).[3][4] | Histological Confirmation: If working with AP-lesioned animals, confirm the lesion's accuracy and completeness through histological analysis. This compound will not suppress food intake in animals with a compromised AP. | |
| High variability in food intake data between subjects. | Individual Animal Variation: Biological variability is inherent in animal studies. | Increase Sample Size: A larger number of animals per group will increase statistical power and help to mitigate the effects of individual variation. |
| Inconsistent Acclimation: Animals that are not properly acclimated to the housing, diet, and experimental procedures may exhibit stress-induced changes in food intake. | Standardize Acclimation: Ensure a consistent and adequate acclimation period (typically 1-2 weeks) for all animals before the start of the experiment. | |
| Variable Injection Stress: The stress of injection can independently affect food intake. | Handle Animals Consistently: Handle all animals in the same manner and for a similar duration. Consider a vehicle-injection group to control for the effects of the injection procedure itself. | |
| Observed Adverse Effects (e.g., lethargy, excessive grooming). | Dose is too high: While this compound has been shown to not affect locomotor activity at effective doses, excessively high doses may induce off-target effects. | Dose Reduction: Lower the dose to the minimum effective concentration determined from your dose-response study. |
| Visceral Illness: Some compounds that reduce food intake can cause malaise. However, studies have shown that at doses that decrease food intake, this compound does not induce kaolin consumption (a measure of pica in rodents, indicative of nausea). | Monitor Animal Behavior: Closely monitor animals for any signs of distress. If adverse effects are observed, consider reducing the dose or discontinuing the experiment for that animal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an amylinomimetic peptide, meaning it mimics the effects of the natural hormone amylin. It acts as an agonist at amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. Its primary action for reducing food intake is mediated through the area postrema (AP), a region in the hindbrain. Activation of these receptors in the AP leads to increased satiety and a reduction in food consumption. This compound exhibits a longer duration of action compared to native amylin due to its slower dissociation from its receptors.
Q2: What is a typical starting dose for this compound in rats or mice?
A2: For acute food intake studies, a starting dose of 5-10 µg/kg administered via intraperitoneal (IP) or subcutaneous (SC) injection is recommended based on published preclinical data. For continuous infusion studies using osmotic pumps, a dose of approximately 275 µg/kg/day has been shown to be effective. It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental conditions.
Q3: How should this compound be prepared and stored?
A3: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For injection, it should be reconstituted in a sterile, isotonic vehicle such as saline (0.9% NaCl). Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before administration, allow the solution to thaw completely and come to room temperature.
Q4: What is the duration of action of this compound?
A4: this compound has a significantly longer duration of action compared to native amylin. A single injection can suppress food intake for up to 23 hours in rats, whereas the effect of amylin lasts for about 6 hours. This prolonged effect is attributed to slower dissociation from its receptors, not a longer plasma half-life, which is similar to that of amylin (approximately 26 minutes).
Q5: Does this compound have other metabolic effects besides reducing food intake?
A5: Yes, this compound also possesses other glucoregulatory properties consistent with amylin agonism. It has been shown to slow gastric emptying and suppress the plasma glucagon response. Chronic administration can lead to weight loss that is specific to fat mass while preserving lean mass.
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Rodent Food Intake Studies
| Administration Route | Species | Effective Dose Range | Outcome | Reference |
| Intraperitoneal (IP) Injection | Rat | 5.0 - 11.3 µg/kg (ED₅₀) | Reduced food intake | |
| Intraperitoneal (IP) Injection | Mouse | 1 - 100 µg/kg | Dose-dependent decrease in food intake | |
| Subcutaneous (SC) Injection | Rat | 2.3 µg/kg (ED₅₀) | Slowed gastric emptying | |
| Subcutaneous (SC) Injection | Rat | 10 µg/kg | Suppressed plasma glucagon response | |
| Continuous Subcutaneous Infusion | Rat | 275 µg/kg/day | Sustained reduction in food intake and body weight |
Experimental Protocols
Protocol 1: Acute Food Intake Study Following Intraperitoneal (IP) Injection
Objective: To assess the acute effect of this compound on food intake in rodents.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline (vehicle)
-
Male Sprague-Dawley rats (or other appropriate rodent model), individually housed
-
Standard rodent chow
-
Metabolic cages for food intake monitoring
-
Analytical balance
Procedure:
-
Acclimation: Acclimate individually housed rats to the metabolic cages and handling for at least 3-5 days prior to the experiment. Ensure they have ad libitum access to food and water.
-
This compound Preparation: On the day of the experiment, reconstitute this compound in sterile 0.9% saline to the desired stock concentration. Prepare vehicle (saline only) and different dose concentrations of this compound.
-
Fasting (Optional): For some study designs, a short fasting period (e.g., 4-6 hours) prior to injection can help synchronize feeding behavior.
-
Baseline Food Intake: Measure and record the amount of food consumed by each animal for a 24-hour period before the injection day to establish a baseline.
-
Administration: At the beginning of the dark cycle (when rodents are most active), administer the prepared this compound solution or vehicle via IP injection. A typical injection volume is 1-5 ml/kg.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure and record cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Data Analysis: Calculate the food intake at each time point and compare the results between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Chronic Food Intake and Body Weight Study Using Osmotic Pumps
Objective: To evaluate the long-term effects of continuous this compound administration on food intake and body weight.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Alzet osmotic pumps (select a model with an appropriate flow rate and duration for your study)
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Individually housed rats
-
Standard rodent chow
-
Analytical balance
Procedure:
-
Acclimation and Baseline: Acclimate rats to individual housing for at least one week. Record baseline body weight and daily food intake for 3-5 days before surgery.
-
Pump Preparation: On the day of surgery, prepare the osmotic pumps by filling them with either vehicle or the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the rat. Shave and sterilize the dorsal thoracic area. Make a small incision and create a subcutaneous pocket. Implant the filled osmotic pump into the pocket and close the incision with sutures or staples. Administer post-operative analgesia as per your institution's guidelines.
-
Post-Operative Care and Monitoring: Monitor the animals closely for recovery from surgery. Continue to measure daily food intake and body weight for the duration of the pump's activity (e.g., 2-4 weeks).
-
Data Analysis: Analyze the changes in daily food intake and body weight over time, comparing the vehicle and this compound groups. Statistical analysis can be performed using repeated measures ANOVA.
Visualizations
Caption: this compound signaling pathway for food intake reduction.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucoregulatory effects and prolonged duration of action of this compound: a novel amylinomimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Davalintide in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Davalintide in cell-based assays. This compound is a potent amylin-mimetic peptide that also exhibits agonist activity at calcitonin and calcitonin gene-related peptide (CGRP) receptors, which can lead to off-target effects in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of the hormone amylin. Its primary on-target effect is the activation of the amylin receptor (AMYR), a G protein-coupled receptor (GPCR). This activation is intended to mimic the natural effects of amylin, which include regulating glucose homeostasis and promoting satiety.
Q2: What are the known off-target receptors for this compound?
A2: this compound is known to be a potent agonist at the calcitonin receptor (CTR) and also interacts with the calcitonin gene-related peptide (CGRP) receptor, albeit with lower potency compared to the amylin and calcitonin receptors.[1] This cross-reactivity is the primary source of off-target effects in cell-based assays.
Q3: What are the typical downstream signaling pathways activated by this compound?
A3: As an agonist for amylin, calcitonin, and CGRP receptors, this compound can activate multiple signaling pathways. The primary pathway for all three receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Activation of these receptors can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
Q4: Why am I observing effects in my cell line that are not consistent with amylin receptor activation alone?
A4: The off-target activation of calcitonin and/or CGRP receptors by this compound is the most likely cause. The relative expression levels of amylin, calcitonin, and CGRP receptors in your specific cell line will determine the overall cellular response.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at its on-target and off-target receptors.
Table 1: this compound Receptor Binding Affinity
| Receptor | IC50 (nM) |
| Amylin Receptor | 0.04[1] |
| Calcitonin Receptor | 0.06[1] |
| CGRP Receptor | 3.1[1] |
Table 2: this compound Functional Potency (cAMP Production)
| Receptor | EC50 (nM) |
| Calcitonin Receptor | 1.4 |
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered when using this compound in cell-based assays.
Issue 1: Unexpected or Exaggerated cAMP Response
-
Problem: You observe a much stronger cAMP response to this compound treatment than expected based on the known potency for the amylin receptor.
-
Possible Cause: Your cell line may have a high expression of the calcitonin receptor, which this compound potently activates, leading to a robust cAMP signal.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected cAMP response.
Issue 2: Ambiguous Results in ERK Phosphorylation Assays
-
Problem: this compound treatment leads to ERK phosphorylation, but you are unsure if this is an on-target or off-target effect.
-
Possible Cause: Amylin, calcitonin, and CGRP receptors can all signal through the ERK pathway. The observed effect could be a composite of signaling from multiple receptors.
-
Troubleshooting Workflow:
Dissecting on- and off-target ERK signaling.
Issue 3: Unexplained Changes in Cell Viability or Proliferation
-
Problem: You observe unexpected changes in cell viability or proliferation in response to this compound treatment in assays like the MTT assay.
-
Possible Cause: High concentrations of this compound may lead to off-target effects that influence cell health. Alternatively, the metabolic activity measured by assays like MTT could be influenced by receptor signaling pathways unrelated to cell viability.
-
Troubleshooting Workflow:
Investigating unexpected cell viability results.
Experimental Protocols
1. cAMP Accumulation Assay
This protocol outlines a method for measuring intracellular cAMP levels in response to this compound treatment using a competitive immunoassay.
-
Experimental Workflow:
Workflow for cAMP accumulation assay. -
Detailed Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
PDE Inhibitor Treatment: Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to each well to prevent cAMP degradation.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: Measure the signal and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the this compound concentration to determine the EC50 value.
-
2. ERK Phosphorylation Western Blot Assay
This protocol describes how to measure the phosphorylation of ERK1/2 in response to this compound treatment.
-
Experimental Workflow:
Workflow for ERK phosphorylation Western blot. -
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells and serum-starve as described for the cAMP assay. Treat cells with this compound for various times or at different concentrations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Densitometry: Quantify the band intensities to determine the fold-change in ERK phosphorylation.
-
3. MTT Cell Viability Assay
This protocol is for assessing cell viability and proliferation based on the metabolic reduction of MTT to formazan.
-
Experimental Workflow:
Workflow for MTT cell viability assay. -
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
-
Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by this compound through its on-target (Amylin) and off-target (Calcitonin and CGRP) receptors.
References
Davalintide aggregation issues and prevention strategies
Welcome to the technical support center for Davalintide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing aggregation issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a synthetic analogue of the human hormone amylin, developed for its potential therapeutic effects.[1][2] Like many therapeutic peptides, this compound can be susceptible to aggregation, which is the process of peptide molecules self-associating to form larger, often insoluble, structures.[3][4] Aggregate formation can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response.[5] While this compound was designed to have non-aggregatory properties, understanding and controlling potential aggregation is crucial for reliable experimental results and formulation stability.
Q2: What are the primary factors that can induce this compound aggregation?
Several physicochemical factors can influence the stability of this compound and promote aggregation. These include:
-
pH and Net Charge: Electrostatic repulsion helps keep peptides in solution. At a pH close to the isoelectric point (pI) of this compound, its net charge is minimal, increasing the likelihood of aggregation.
-
Concentration: Higher concentrations of this compound can increase the probability of intermolecular interactions, leading to aggregation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and induce conformational changes that expose hydrophobic regions, promoting aggregation.
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may lead to the formation of aggregates.
-
Interfaces: Exposure to hydrophobic surfaces, such as air-water or container surfaces, can induce partial unfolding and subsequent aggregation.
-
Excipients and Impurities: The presence of certain excipients or impurities can either promote or inhibit aggregation.
Q3: How can I detect this compound aggregation in my samples?
Several analytical techniques can be employed to detect and characterize this compound aggregates:
| Analytical Technique | Principle | Detects |
| Visual Inspection | Observation of cloudiness, precipitation, or gel formation. | Large, insoluble aggregates. |
| UV-Visible Spectroscopy | Measures light scattering due to the presence of particles. | Soluble and insoluble aggregates. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Soluble oligomers and larger aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Soluble aggregates and sub-visible particles. |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to amyloid-like fibrillar structures. | Fibrillar aggregates. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of aggregate morphology. | Fibrils and other aggregate structures. |
Troubleshooting Guide
Problem: I observe visible precipitation or cloudiness in my this compound solution.
| Potential Cause | Troubleshooting Step |
| High Concentration | Dilute the this compound solution to a lower working concentration. |
| pH is near the pI | Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point of this compound. |
| Inappropriate Buffer | Ensure the buffer composition and ionic strength are optimized for this compound stability. Consider using buffers with known stabilizing effects. |
| Temperature Fluctuation | Store this compound solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
Problem: My experimental results are inconsistent, suggesting the presence of soluble aggregates.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Formulation | Review the formulation for the presence of stabilizing excipients. Consider adding surfactants (e.g., Polysorbate 20/80) or other stabilizers. |
| Mechanical Stress during Handling | Handle the solution gently. Avoid vigorous vortexing or shaking. Use wide-bore pipette tips to minimize shear stress. |
| Long-term Storage Issues | Analyze samples for aggregation at different time points to assess stability. Consider lyophilizing the peptide for long-term storage. |
| Interaction with Surfaces | Use low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
Forced degradation studies are essential for understanding the degradation pathways and intrinsic stability of a peptide. This protocol provides a general framework for conducting a forced degradation study on this compound. A similar approach has been used for Pramlintide acetate.
Objective: To identify conditions that induce this compound degradation and aggregation.
Materials:
-
This compound peptide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp for photostability testing
-
Incubator/water bath
-
Appropriate analytical instrumentation (e.g., HPLC, SEC, DLS)
Methodology:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with a low concentration of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose this compound solution to elevated temperatures (e.g., 50°C, 70°C) for a defined period.
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for a defined period.
-
Analysis: At each time point, analyze the stressed samples alongside a control sample (stored under optimal conditions) using SEC to quantify aggregates, RP-HPLC to assess purity, and potentially other techniques like DLS or ThT assay.
Data Presentation:
Summarize the percentage of aggregate formation and degradation under each stress condition in a table for easy comparison.
| Stress Condition | Time (hours) | % Aggregate Formation (SEC) | % Purity (RP-HPLC) |
| Control | 72 | ||
| 0.1 M HCl | 24 | ||
| 48 | |||
| 72 | |||
| 0.1 M NaOH | 24 | ||
| 48 | |||
| 72 | |||
| 3% H₂O₂ | 24 | ||
| 48 | |||
| 72 | |||
| 70°C | 24 | ||
| 48 | |||
| 72 | |||
| UV Light | 24 | ||
| 48 | |||
| 72 |
Visualizations
Caption: Proposed pathway of this compound aggregation under stress conditions.
References
- 1. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics [periodicos.capes.gov.br]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra‐Fast Insulin–Pramlintide Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Davalintide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Davalintide. The content addresses common and unexpected issues that may arise during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro & Cellular Assays
Question 1: Why am I observing a weak or no signal in my cAMP accumulation assay after applying this compound?
Answer: A weak or absent signal in a cyclic AMP (cAMP) assay can stem from several factors related to the cells, reagents, or the compound itself.
-
Cellular Factors: Ensure your cell line expresses the necessary components of the amylin or calcitonin receptors: the calcitonin receptor (CTR) core and a compatible Receptor Activity-Modifying Protein (RAMP).[1][2][3] this compound requires both CTR and a RAMP (RAMP1, 2, or 3) to form a high-affinity amylin receptor (AMY).[1][4] The absence or low expression of either component will result in a diminished response.
-
Reagent and Assay Optimization:
-
Phosphodiesterase (PDE) Inhibition: The inclusion of a PDE inhibitor, such as IBMX, is often critical to prevent the rapid degradation of cAMP and allow for its accumulation and detection.
-
Agonist Concentration: Verify that the this compound concentration is appropriate. Perform a full dose-response curve to ensure you are testing within the active range.
-
Stimulation Time: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak signal time for your specific cell system.
-
-
Assay Window: If the difference between basal and stimulated cAMP levels is small, the assay window may be too narrow. This can be improved by optimizing cell number and the concentration of any co-stimulants like forskolin (for Gαi-coupled receptor assays).
Question 2: The response to this compound in my cell-based assay is decreasing with repeated or prolonged exposure. What is the likely cause?
Answer: This phenomenon is likely due to receptor desensitization, also known as tachyphylaxis, which is a common feature of G protein-coupled receptors (GPCRs).
-
Mechanism of Tachyphylaxis: Upon sustained agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs). This promotes the binding of β-arrestin proteins, which uncouples the receptor from its G protein, halting signal transduction. This can lead to receptor internalization, where receptors are removed from the cell surface, further reducing the cell's ability to respond to the agonist.
-
This compound's Unique Kinetics: this compound is known to have a very slow dissociation rate from its receptor. Binding kinetic studies have shown no significant dissociation from the amylin receptor in the nucleus accumbens even after 7 hours. This prolonged receptor occupancy can be a potent driver of desensitization and internalization, leading to a waning response over time.
Question 3: I am seeing a response to this compound, but the potency (EC₅₀) is different from what I expected based on published data for other amylin analogs. Why?
Answer: Discrepancies in potency can be attributed to this compound's unique pharmacology as a dual agonist and variations in experimental systems.
-
Dual Amylin/Calcitonin Agonism: this compound is a chimera of rat amylin and salmon calcitonin and acts as an agonist at both amylin (AMY) and calcitonin (CTR) receptors. The overall potency you observe is a composite of its activity at all expressed receptors. Different cell lines have varying expression ratios of CTR and the different RAMPs, leading to different proportions of AMY₁, AMY₂, AMY₃, and standalone CTRs. This variation in the receptor landscape will alter the compound's apparent potency.
-
Assay-Dependent Results: The measured potency can be influenced by the specific signaling pathway being assayed (e.g., cAMP accumulation vs. β-arrestin recruitment vs. ERK phosphorylation). Different pathways may be activated with different potencies, a phenomenon known as biased signaling.
In Vivo & Animal Studies
Question 4: In my rodent study, a single injection of this compound produced a prolonged reduction in food intake, but the effect seems less pronounced with chronic daily dosing. What could explain this?
Answer: This is likely an in vivo manifestation of the same tachyphylaxis and receptor desensitization observed in vitro.
-
Prolonged Receptor Occupancy: this compound's long duration of action (suppressing food intake for up to 23 hours in rats) is attributed to its slow dissociation from the receptor, not a long plasma half-life (which is only ~26 minutes).
-
Receptor Downregulation: Chronic, sustained activation of the amylin/calcitonin pathways by a slow-dissociating agonist can lead to receptor downregulation, where the total number of receptors is reduced. This would diminish the response to subsequent doses. While preclinical studies showed durable weight loss over several weeks with continuous infusion, intermittent bolus dosing may be more susceptible to tachyphylaxis.
Question 5: The magnitude of weight loss in my study is less than what has been reported in some preclinical literature. What factors could be at play?
Answer: Several variables can influence the efficacy of this compound in vivo.
-
Diet and Animal Model: The metabolic state of the animals and the diet they are on can significantly impact results. For example, efficacy may differ between lean, diet-induced obese (DIO), or genetic models of obesity (e.g., Zucker rats).
-
Dosing and Administration: this compound's effects are dose-dependent. Ensure the dose and route of administration (e.g., intraperitoneal vs. subcutaneous injection vs. continuous infusion) are consistent with established protocols. Continuous infusion, for instance, may produce a more sustained and potent effect than bolus injections.
-
Clinical Translation Issues: It is noteworthy that while this compound showed potent effects in rodents, its development was discontinued after it failed to demonstrate superiority to pramlintide in human clinical trials for weight loss. This highlights potential species differences in pharmacology or translation from preclinical models to humans.
Question 6: I am observing inconsistent results in my gastric emptying experiments with this compound. What are some common pitfalls?
Answer: Gastric emptying assays can be sensitive to procedural variations.
-
Fasting State: Ensure all animals are fasted for a consistent period before the experiment, as food in the stomach will affect the results.
-
Gavage Technique: The volume and composition of the gavaged meal (e.g., acaloric methylcellulose gel with phenol red) must be consistent across all animals. Technique is critical to avoid undue stress, which can independently affect gastrointestinal motility.
-
Timing: The time between gavage and euthanasia for stomach collection must be precisely controlled. This compound's effect is rapid, and small variations in timing can lead to significant variability.
-
Hypoglycemia: Be aware that hypoglycemia can override amylin-mediated slowing of gastric emptying. If your experimental model or co-administered drugs induce low blood sugar, it could unexpectedly accelerate gastric emptying, counteracting this compound's effect.
Data Presentation: In Vitro & In Vivo Properties
Table 1: In Vivo Pharmacodynamic Properties of this compound vs. Amylin in Rats
| Parameter | This compound | Rat Amylin | Reference |
| Food Intake Suppression (Duration) | ~23 hours | ~6 hours | |
| Food Intake Suppression (ED₅₀, IP) | 5.0 µg/kg | 11.3 µg/kg | |
| Gastric Emptying Inhibition (ED₅₀, SC) | 2.3 µg/kg | 4.1 µg/kg | |
| Gastric Emptying Inhibition (Duration) | Maintained for 8 hours | Not maintained for 8 hours | |
| Elimination Half-life (t½, SC) | ~26 minutes | Similar to this compound | |
| Receptor Dissociation (k_off) | No appreciable dissociation after 7h | 0.013/min |
Table 2: Representative In Vitro Potency of Amylin/Calcitonin Receptor Agonists (Note: Specific EC₅₀/IC₅₀ values for this compound are not readily available in the searched literature. This table presents data for a related Dual Amylin and Calcitonin Receptor Agonist (DACRA), KBP-042, and Salmon Calcitonin (sCT) to provide context for expected potency ranges.)
| Compound | Receptor | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference |
| KBP-042 | Human CTR | cAMP Production | 0.09 x 10⁻¹⁰ M | |
| Human AMY-R | cAMP Production | 0.22 x 10⁻¹⁰ M | ||
| Human CTR | β-Arrestin Recruitment | 0.60 x 10⁻⁹ M | ||
| Human AMY-R | β-Arrestin Recruitment | 1.10 x 10⁻⁹ M | ||
| Human CTR | Competitive Binding | 0.38 x 10⁻¹⁰ M | ||
| Human AMY-R | Competitive Binding | 0.18 x 10⁻¹⁰ M | ||
| sCT | Human CTR | cAMP Production | 0.44 x 10⁻¹⁰ M | |
| Human AMY-R | cAMP Production | 1.00 x 10⁻¹⁰ M | ||
| Human CTR | β-Arrestin Recruitment | 1.50 x 10⁻⁹ M | ||
| Human AMY-R | β-Arrestin Recruitment | 0.70 x 10⁻⁹ M | ||
| Human CTR | Competitive Binding | 1.10 x 10⁻¹⁰ M | ||
| Human AMY-R | Competitive Binding | 0.53 x 10⁻¹⁰ M |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is adapted for measuring Gs-coupled receptor activation by this compound using a competitive immunoassay format like HTRF®.
-
Cell Preparation:
-
Culture cells expressing the appropriate CTR and RAMP subunits to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Dispense cell suspension into a low-volume, white 384-well plate. The optimal cell number per well should be determined empirically.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound (and any controls) at 2x the final desired concentration.
-
Add the compound solutions to the wells.
-
Incubate the plate at room temperature for the predetermined optimal stimulation time.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (e.g., anti-cAMP-cryptate and d2-labeled cAMP) in lysis buffer as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for lysis and competitor binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The signal ratio (e.g., 665nm/620nm) is inversely proportional to the amount of intracellular cAMP produced.
-
Convert signal ratios to cAMP concentrations using a standard curve run in parallel. Plot concentration-response curves using non-linear regression to determine EC₅₀ values.
-
Protocol 2: In Vivo Gastric Emptying Assay (Phenol Red Method)
This protocol is a terminal procedure for measuring gastric emptying in rats.
-
Animal Preparation:
-
Fast rats overnight but allow free access to water.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
-
Gavage:
-
At a set time post-treatment, administer a precise volume (e.g., 1.5 mL) of a non-caloric test meal via oral gavage. The meal typically consists of 1.5% methylcellulose containing a non-absorbable marker like 0.05% phenol red.
-
-
Stomach Collection:
-
After a specific interval (e.g., 20 minutes), humanely euthanize the animals.
-
Immediately clamp the pylorus and esophagus and surgically remove the stomach.
-
-
Quantification:
-
Homogenize the stomach in a known volume of basic solution (e.g., 100 mL of 0.1 N NaOH) to release the phenol red.
-
Allow the homogenate to settle for 1 hour, then collect the supernatant.
-
Add trichloroacetic acid to precipitate proteins, centrifuge, and mix the resulting supernatant with NaOH to develop the color.
-
Read the absorbance of the solution at 560 nm.
-
-
Calculation:
-
Compare the amount of phenol red recovered from each stomach to the average amount recovered from a control group of rats euthanized immediately after gavage (T=0).
-
Gastric Emptying (%) = (1 - [Amount of dye in test stomach / Amount of dye in T=0 stomach]) x 100.
-
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation
This protocol allows for the mapping of neurons activated by this compound in the brain.
-
Animal Treatment and Perfusion:
-
Administer this compound or vehicle to the animals.
-
At the desired time point (e.g., 90 minutes to 2 hours post-injection), deeply anesthetize the animals.
-
Perform transcardial perfusion, first with saline to clear blood, followed by 4% paraformaldehyde (PFA) in phosphate buffer to fix the tissue.
-
-
Tissue Processing:
-
Post-fix the dissected brain in 4% PFA overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose) until it sinks.
-
Freeze and slice the brain region of interest (e.g., area postrema, NTS) into sections (e.g., 40-50 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding using a solution containing normal serum (e.g., 3% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections in primary antibody solution (e.g., rabbit anti-c-Fos) for 24-72 hours at 4°C.
-
Wash sections thoroughly, then incubate in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit) for 1-2 hours at room temperature.
-
-
Signal Detection and Visualization:
-
Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC solution).
-
Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate, or use a fluorescently-tagged secondary antibody/streptavidin for fluorescent microscopy.
-
Mount, dehydrate, and coverslip the sections.
-
-
Analysis:
-
Image the sections under a microscope and quantify the number of c-Fos positive cells in the brain nuclei of interest.
-
Visualizations
Caption: this compound signaling pathway via the amylin receptor complex.
Caption: Troubleshooting workflow for a low signal in a cAMP assay.
References
Technical Support Center: Davalintide Synthesis and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Davalintide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary sequence?
A1: this compound is a synthetic 32-amino acid peptide analogue of human amylin. It acts as an agonist at amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors, with a prolonged duration of action compared to native amylin[1][2]. The primary amino acid sequence of this compound is: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2 (with a disulfide bridge between the two Cysteine residues).
Q2: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A2: The synthesis of this compound, like many peptides of similar length and composition, can present several challenges. The most common issues include:
-
Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This can hinder the accessibility of reagents to the N-terminus, leading to incomplete deprotection and coupling reactions[3][4][5].
-
Low Yield: Incomplete reactions due to aggregation, steric hindrance from bulky amino acids, or inefficient coupling reagents can result in a low overall yield of the desired full-length peptide.
-
Side Reactions: Various side reactions can occur during SPPS, leading to impurities. Common side reactions include racemization, oxidation of sensitive residues (like Methionine, though not present in this compound), and aspartimide formation if Aspartic acid is present.
Q3: How can I detect and characterize impurities in my synthetic this compound?
A3: The primary analytical techniques for assessing the purity of synthetic this compound and characterizing impurities are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: This is the most common method for determining peptide purity. Impurities will appear as distinct peaks from the main product peak. A C18 column is typically used with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Mass Spectrometry: MS is essential for determining the molecular weight of the synthesized peptide and its impurities. This allows for the identification of common synthesis-related impurities such as deletion sequences (missing an amino acid), truncation sequences (prematurely terminated synthesis), or products of side reactions (e.g., oxidation, which would result in a +16 Da mass shift).
Q4: What purity level should I expect for crude and purified this compound?
A4: The purity of crude synthetic peptides can vary significantly based on the success of the synthesis. For a peptide of this compound's length, a crude purity of over 70% would be considered good. After one or two steps of RP-HPLC purification, a purity of >95% or even >98% is typically achievable for research and preclinical applications.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Peptide | - Incomplete Fmoc-deprotection: The Fmoc protecting group is not fully removed, preventing the next amino acid from coupling. - Poor coupling efficiency: The incoming amino acid does not couple completely to the growing peptide chain. This is common with sterically hindered amino acids or in regions of peptide aggregation. - Peptide aggregation: The peptide chains fold and aggregate on the resin, blocking reaction sites. | - Optimize deprotection: Increase the deprotection time or use a stronger base solution (e.g., 20-25% piperidine in DMF). - Improve coupling: Use a more potent coupling reagent (e.g., HATU, HCTU). Double couple difficult amino acids. Perform a capping step with acetic anhydride after coupling to block unreacted amines and prevent the formation of deletion sequences. - Mitigate aggregation: Synthesize at a higher temperature (60-75°C). Use a more polar solvent like N-methylpyrrolidone (NMP) instead of or in combination with DMF. Incorporate pseudoproline dipeptides at key positions to disrupt secondary structure formation. |
| Presence of Deletion Sequences in MS | - Inefficient coupling: A specific amino acid failed to couple efficiently. | - Identify the problematic coupling step: If possible, analyze the peptide at intermediate steps. - Optimize coupling at that step: Use a stronger coupling reagent or double couple the specific amino acid. - Consider a different protecting group strategy for the problematic amino acid if steric hindrance is the issue. |
| Peptide Aggregation (Resin Clumping, Poor Swelling) | - Hydrophobic nature of the peptide sequence. - Formation of secondary structures (β-sheets) on the resin. | - Use a low-substitution resin to increase the distance between peptide chains. - Incorporate chaotropic salts (e.g., LiCl) in the solvent to disrupt hydrogen bonding. - Employ microwave-assisted synthesis to provide energy to break up aggregates. |
| Side Product Formation (e.g., Racemization) | - Prolonged activation times or use of certain coupling reagents. - Base-catalyzed epimerization. | - Minimize the pre-activation time of the amino acid. - Use coupling reagents known to suppress racemization (e.g., COMU). - Avoid strong bases where possible. |
Purification Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Broadening) in RP-HPLC | - Secondary interactions: The peptide is interacting with residual silanol groups on the silica-based column. - Peptide aggregation in the mobile phase. - Column overloading. | - Optimize mobile phase: Ensure a sufficiently low pH (e.g., using 0.1% TFA) to protonate silanols and the peptide. - Add organic modifiers: A small amount of isopropanol in the mobile phase can sometimes disrupt aggregation. - Reduce sample load: Inject a smaller amount of the crude peptide. - Increase column temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve peak shape and resolution. |
| Co-elution of Impurities with the Main Product | - Similar hydrophobicity of the impurity and the target peptide. | - Optimize the gradient: Use a shallower gradient around the elution time of the target peptide to increase resolution. - Change the stationary phase: Try a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column). - Alter the mobile phase pH: Changing the pH can alter the retention times of impurities relative to the main product, but ensure the pH is compatible with the column. |
| Low Recovery of Purified Peptide | - Irreversible adsorption of the peptide to the column. - Precipitation of the peptide on the column. | - Passivate the column: Before the first injection, run a blank gradient to remove any contaminants. - Ensure the peptide is fully dissolved in the injection solvent. The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. - Check for precipitation: If the backpressure increases significantly during the run, the peptide may be precipitating. Try a lower sample concentration or a stronger initial mobile phase. |
Experimental Protocols
Note: The following protocols are generalized procedures for the synthesis and purification of peptides like this compound and should be optimized for your specific laboratory conditions and equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
-
Resin Selection and Loading:
-
Start with a Rink Amide resin (for a C-terminal amide) with a substitution of 0.3-0.5 mmol/g.
-
Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Load the first amino acid (Fmoc-Tyr(tBu)-OH) using a standard coupling procedure.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add a base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
After a difficult coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes to block any unreacted amino groups.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent like 50% acetonitrile in water or a small amount of acetic acid, then dilute with the initial mobile phase (Mobile Phase A).
-
Filter the sample through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient should be optimized. A typical starting point could be 20-50% Mobile Phase B over 60 minutes.
-
Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40-60°C to improve peak shape.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.
-
Visualizations
This compound Signaling Pathway
This compound is an agonist for amylin, calcitonin, and CGRP receptors. These are G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological effects, including the regulation of glucose homeostasis and appetite.
Caption: this compound signaling pathway via Gs-coupled receptors.
Troubleshooting Workflow for Low Peptide Synthesis Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in this compound synthesis.
Caption: Troubleshooting workflow for low yield in peptide synthesis.
References
- 1. This compound (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Davalintide vs. Pramlintide: A Comparative Analysis of Weight Loss Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the weight loss efficacy of the amylin-mimetic peptides davalintide and pramlintide, supported by available experimental data. While pramlintide is an approved adjunct therapy for diabetes with demonstrated weight loss benefits, this compound, a second-generation analog, showed promise in preclinical studies but did not demonstrate superiority in clinical trials, leading to the discontinuation of its development.
Executive Summary
Pramlintide, a synthetic analog of the human hormone amylin, is established as a therapeutic agent that, in addition to its glycemic control benefits, induces modest but significant weight loss. This compound was developed as a next-generation amylin mimetic with the potential for enhanced pharmacologic properties. Preclinical evidence in rodent models indicated that this compound possessed a greater potency and a longer duration of action in reducing food intake and body weight compared to native amylin. However, this preclinical promise did not translate into superior efficacy in human clinical trials when compared to pramlintide. This guide will delve into the available preclinical and clinical data for both compounds, detail their shared mechanism of action, and outline the experimental protocols used to generate this data.
Mechanism of Action: Amylin Receptor Agonism
Both this compound and pramlintide exert their effects by acting as agonists at amylin receptors in the brain.[1][2] These receptors are heterodimers, primarily composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2] Activation of these receptors in key brain regions, such as the area postrema, leads to a cascade of downstream signaling events. This signaling pathway ultimately results in increased feelings of satiety, a reduction in food intake, and a slowing of gastric emptying, all of which contribute to weight loss.[3] this compound, being a chimera of rat amylin and salmon calcitonin, binds with high affinity to amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. Its prolonged action observed in preclinical studies is attributed to a slower dissociation from the amylin receptor.
Figure 1. Signaling pathway of this compound and Pramlintide.
Preclinical Efficacy: this compound vs. Amylin
Preclinical studies in rodents highlighted this compound's potential for superior weight loss efficacy compared to native amylin.
| Parameter | This compound | Native Amylin | Study Animal | Reference |
| Suppression of Dark-Cycle Feeding | Extended duration of action (23 hours) | Shorter duration of action (6 hours) | Rodents | |
| Body Weight Reduction | Dose-dependent, durable (up to 8 weeks), fat-specific, and lean-sparing | Less pronounced | Rodents | |
| Neuronal Activation (c-Fos Expression) | Extended duration (8 hours) | Shorter duration (2 hours) | Rodents |
Clinical Efficacy: Pramlintide in Obese Individuals
Multiple clinical trials have established the efficacy of pramlintide for weight loss in obese individuals, both with and without type 2 diabetes.
| Study | Patient Population | Treatment | Duration | Mean Weight Loss (Placebo-Corrected) | Reference |
| Aronne et al. (2007) | 204 obese subjects (with and without type 2 diabetes) | Pramlintide (up to 240 µg TID) | 16 weeks | 3.6 kg (3.7%) | |
| Unknown Phase 2 Study | Obese subjects | Pramlintide | 16 weeks | 3.6% (3.5 kg) | |
| Pramlintide/metreleptin combination study | Overweight or obese subjects | Pramlintide alone (360 µg BID) | 24 weeks | 8.4% (approx. 7.7 kg) |
It is important to note that while this compound underwent clinical evaluation, the results did not show superiority to pramlintide, and consequently, the data from these trials have not been published in peer-reviewed literature.
Experimental Protocols
Preclinical Studies with this compound
A key preclinical study investigating the effects of this compound utilized diet-induced obese (DIO) rats.
-
Animal Model: Male DIO-prone rats were fed a high-fat diet to induce obesity.
-
Drug Administration: this compound was administered either via intraperitoneal (IP) injection for acute studies or through sustained peripheral infusion using subcutaneously implanted osmotic pumps for chronic studies.
-
Efficacy Endpoints:
-
Food Intake: Measured continuously.
-
Body Weight and Composition: Monitored regularly.
-
Neuronal Activation: Assessed by measuring c-Fos expression in specific brain regions.
-
Figure 2. Preclinical Experimental Workflow for this compound.
Clinical Trials with Pramlintide (Aronne et al., 2007)
This Phase 2 study provides a representative example of the clinical evaluation of pramlintide for obesity.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 204 obese subjects (BMI 30-40 kg/m ²) with or without non-insulin-treated type 2 diabetes.
-
Intervention: Subjects self-administered pramlintide (with dose escalation up to 240 µg) or placebo via subcutaneous injection three times a day before meals for 16 weeks.
-
Primary Outcome Measures: Change in body weight and waist circumference.
-
Secondary Outcome Measures: Tolerability and safety.
Conclusion
References
A Head-to-Head Comparison of Davalintide and Salmon Calcitonin: A Guide for Researchers
An Objective Analysis of Two Potent Amylin and Calcitonin Receptor Agonists
Davalintide, a synthetic analog of human amylin, and salmon calcitonin, a naturally occurring peptide hormone, have both garnered significant interest within the scientific community for their potent effects on metabolic regulation. While both peptides exert their actions through the amylin and calcitonin receptor systems, key structural and pharmacological differences dictate their distinct therapeutic potentials. This guide provides a comprehensive head-to-head comparison of this compound and salmon calcitonin, presenting available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Molecular and Pharmacological Properties
| Feature | This compound | Salmon Calcitonin |
| Peptide Type | Amylin-mimetic peptide; chimera of rat amylin and salmon calcitonin[1] | Calcitonin peptide hormone[2][3] |
| Amino Acid Length | 32 amino acids[4] | 32 amino acids[5] |
| Primary Therapeutic Area (Research) | Obesity and metabolic disorders | Osteoporosis, Paget's disease, hypercalcemia |
| Receptor Agonism | Amylin, Calcitonin, and Calcitonin Gene-Related Peptide (CGRP) receptors | Primarily Calcitonin and Amylin receptors |
In Vitro Receptor Pharmacology: A Look at Binding Affinities
This compound is recognized for its high-affinity binding to amylin, calcitonin, and CGRP receptors. Salmon calcitonin is a potent dual agonist of amylin and calcitonin receptors. While direct head-to-head studies providing comparative Ki or IC50 values in the same assay are limited, the available literature allows for an estimation of their receptor binding profiles.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Salmon Calcitonin |
| Amylin Receptor | High Affinity (Specific values from direct comparative studies are not readily available) | ~2 nM |
| Calcitonin Receptor | High Affinity (Specific values from direct comparative studies are not readily available) | High Affinity (Specific values from direct comparative studies are not readily available) |
| CGRP Receptor | ~8 nM | ~8 nM |
Note: The binding affinity values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The affinity of this compound is described as "high" in the literature, but specific Ki values from direct comparative studies with salmon calcitonin are not consistently reported.
Signaling Pathways and Mechanism of Action
Both this compound and salmon calcitonin exert their effects through G protein-coupled receptors (GPCRs), primarily leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels.
Salmon Calcitonin Signaling
Upon binding to the calcitonin receptor (CTR), salmon calcitonin initiates a conformational change in the receptor, leading to the activation of associated G proteins, predominantly Gs. This activation stimulates adenylyl cyclase, which converts ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of calcitonin, such as the inhibition of osteoclast activity. The CTR can also couple to Gq, activating the phospholipase C (PLC) pathway.
Figure 1. Salmon Calcitonin Signaling Pathway
This compound Signaling
As a chimera of rat amylin and salmon calcitonin, this compound activates a broader range of receptors, including amylin receptors (AMY), calcitonin receptors (CTR), and CGRP receptors. Amylin receptors are heterodimers of the calcitonin receptor and a receptor activity-modifying protein (RAMP). The signaling cascade initiated by this compound is similar to that of salmon calcitonin, primarily involving the Gs-adenylyl cyclase-cAMP pathway.
Figure 2. this compound Signaling Pathway
In Vivo Efficacy: A Comparative Look at Metabolic Effects
Preclinical studies have demonstrated the potent effects of both this compound and salmon calcitonin on food intake and body weight. This compound has shown enhanced and more prolonged anorectic effects compared to native amylin. Salmon calcitonin has also been shown to reduce food intake and body weight in rodent models.
Table 2: Comparative In Vivo Efficacy in Rodent Models
| Parameter | This compound | Salmon Calcitonin |
| Effect on Food Intake | Significant and prolonged reduction in food intake | Reduction in food intake |
| Effect on Body Weight | Dose-dependent reduction in body weight | Reduction in body weight |
| Duration of Action | Longer duration of action compared to amylin | Potent and longer-lasting than human calcitonin |
Note: Direct head-to-head in vivo studies comparing this compound and salmon calcitonin under identical conditions are not extensively reported in the literature. The data presented is a synthesis from separate studies.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Figure 3. Radioligand Competition Binding Assay Workflow
Methodology:
-
Receptor Preparation: Membranes from cells expressing the target receptor (amylin, calcitonin, or CGRP) are prepared.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Competition Reaction: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-salmon calcitonin) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or salmon calcitonin).
-
Incubation: The reaction mixture is incubated at a specific temperature for a set time to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined, from which the Ki (inhibitory constant) can be calculated.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of the agonist (this compound or salmon calcitonin) for a defined period.
-
Cell Lysis: Cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.
-
Data Analysis: The results are plotted as cAMP concentration versus the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined.
In Vivo Food Intake and Body Weight Measurement
These studies assess the physiological effects of the peptides on energy balance in animal models.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used. They may be lean or diet-induced obese.
-
Acclimation: Animals are acclimated to individual housing and the specific diet.
-
Drug Administration: this compound or salmon calcitonin is administered via a specific route (e.g., subcutaneous or intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Food Intake Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-injection by weighing the remaining food.
-
Body Weight Measurement: Body weight is measured daily or at other specified time points.
-
Data Analysis: The effects of the peptide on cumulative food intake and body weight change are calculated and compared to the vehicle control group. Statistical analysis is performed to determine significance.
Conclusion
This compound and salmon calcitonin are both potent agonists of the amylin and calcitonin receptor systems, with significant effects on metabolic regulation. This compound, as a rationally designed amylin-mimetic, exhibits a broader receptor profile and has been primarily investigated for its potential in treating obesity. Salmon calcitonin, while a naturally occurring hormone with established therapeutic use in bone disorders, also demonstrates significant metabolic effects.
Further head-to-head comparative studies with detailed quantitative data are needed to fully elucidate the relative potencies and therapeutic windows of these two peptides. The information and experimental frameworks provided in this guide aim to facilitate such research and contribute to a deeper understanding of the pharmacological potential of targeting the amylin and calcitonin receptor systems.
References
- 1. Structure/function relationships of calcitonin analogues as agonists, antagonists, or inverse agonists in a constitutively activated receptor cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmon calcitonin binding and stimulation of cyclic AMP generation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calcitonin (salmon) | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 5. Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Davalintide and GLP-1 Receptor Agonists in Metabolic Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Davalintide, an amylin-mimetic peptide, and the established class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. Due to the discontinuation of this compound's clinical development, this comparison juxtaposes preclinical data for this compound with extensive clinical trial data for various GLP-1 receptor agonists. This approach is intended to offer a comprehensive overview for research and development purposes, highlighting the distinct mechanistic pathways and therapeutic potentials of these two classes of metabolic regulators.
At a Glance: this compound vs. GLP-1 Receptor Agonists
| Feature | This compound | GLP-1 Receptor Agonists |
| Drug Class | Amylin-mimetic peptide | Incretin mimetics |
| Primary Mechanism | Activates amylin, calcitonin, and CGRP receptors. | Activates the GLP-1 receptor. |
| Key Physiological Effects | Suppresses glucagon, slows gastric emptying, promotes satiety. | Stimulates insulin secretion, suppresses glucagon, slows gastric emptying, promotes satiety. |
| Development Status | Discontinued | Multiple agents approved and widely marketed. |
| Available Efficacy Data | Preclinical (rodent models) | Extensive Phase III and IV clinical trial data. |
Efficacy Data: A Preclinical and Clinical Overview
Quantitative data on the efficacy of this compound is derived from preclinical rodent studies, while the data for GLP-1 receptor agonists is from large-scale human clinical trials. This fundamental difference should be considered when interpreting the comparative efficacy.
This compound: Preclinical Efficacy in Rodent Models
This compound demonstrated dose-dependent reductions in food intake and body weight in rodent models.[1] Preclinical studies showed that it had a more prolonged action in suppressing feeding compared to native amylin.[2][3]
| Parameter | Animal Model | This compound Effect | Duration of Action | Reference |
| Food Intake | Rats | Significant suppression of dark-cycle feeding. | Up to 23 hours. | |
| Body Weight | Rodents | Dose-dependent, durable, and fat-specific weight loss. | Up to 8 weeks of infusion. | |
| Metabolic Rate | Rodents | Maintained during active weight loss. | Not specified. |
GLP-1 Receptor Agonists: Clinical Efficacy in Humans
GLP-1 receptor agonists have consistently demonstrated robust efficacy in reducing body weight and improving glycemic control in numerous Phase III clinical trials. The following table summarizes the placebo-adjusted efficacy of several prominent GLP-1 receptor agonists.
| Agent | Trial Program | Population | Placebo-Adjusted Mean Weight Loss | Placebo-Adjusted HbA1c Reduction | Reference |
| Liraglutide 3.0 mg | SCALE | Obesity, non-diabetic | -5.6% | Not Applicable | |
| Semaglutide 2.4 mg | STEP 1 | Obesity, non-diabetic | -12.4% | Not Applicable | |
| Tirzepatide 15 mg | SURMOUNT-1 | Obesity, non-diabetic | -17.8% | Not Applicable | |
| Liraglutide 1.8 mg | SCALE Diabetes | Overweight/Obesity, T2D | -4.0% | -0.9% to -1.3% | |
| Semaglutide 1.0 mg | STEP 2 | Overweight/Obesity, T2D | -6.2% | -1.0% | |
| Tirzepatide 15 mg | SURMOUNT-2 | Overweight/Obesity, T2D | -12.4% | -1.6% |
Signaling Pathways
The distinct mechanisms of action of this compound and GLP-1 receptor agonists are rooted in their activation of different receptor systems and downstream signaling cascades.
This compound Signaling Pathway
As an amylin-mimetic, this compound interacts with a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), which together form the amylin receptor. This interaction is believed to mediate its effects on satiety and metabolic control, primarily through neuronal pathways originating in the area postrema of the brainstem.
GLP-1 Receptor Agonist Signaling Pathway
GLP-1 receptor agonists bind to the GLP-1 receptor, a G-protein coupled receptor, initiating a cascade of intracellular events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These events culminate in enhanced glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release, and central effects on appetite regulation.
Experimental Protocols
This compound Preclinical Studies
The preclinical efficacy of this compound was evaluated in rodent models using standardized protocols to assess its effects on food intake and body weight.
-
Animal Models: Studies typically utilized diet-induced obese (DIO) rats or mice to model human obesity.
-
Drug Administration: this compound was administered via intraperitoneal (IP) injection for acute studies on food intake or through subcutaneously implanted osmotic pumps for chronic infusion studies to assess long-term effects on body weight.
-
Food Intake Measurement: Food consumption was monitored at regular intervals, often distinguishing between the dark (active) and light (inactive) phases for nocturnal rodents.
-
Body Composition Analysis: Changes in body weight, fat mass, and lean mass were assessed to determine the nature of the weight loss.
-
Neuronal Activation Studies: c-Fos expression, a marker of neuronal activation, was measured in specific brain regions, such as the area postrema, to identify the neural circuits mediating this compound's effects. This was typically done by perfusing the animals at specific time points after drug administration, followed by immunohistochemistry on brain sections.
GLP-1 Receptor Agonist Phase III Clinical Trials
The clinical development programs for GLP-1 receptor agonists, such as the SCALE (Liraglutide), STEP (Semaglutide), and SURMOUNT (Tirzepatide) trials, follow rigorous, large-scale, randomized, double-blind, placebo-controlled designs.
-
Participant Population: Thousands of participants with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity are enrolled.
-
Trial Design: Participants are typically randomized to receive the investigational drug at one or more dose levels or a placebo, in conjunction with lifestyle intervention (diet and exercise counseling).
-
Dose Escalation: The drug is usually initiated at a low dose and gradually escalated over several weeks to the target maintenance dose to improve tolerability.
-
Primary Endpoints: The co-primary endpoints are typically the mean percentage change in body weight from baseline and the proportion of participants achieving a certain threshold of weight loss (e.g., ≥5% or ≥10%) compared to placebo after a specified duration (e.g., 56 or 68 weeks).
-
Secondary Endpoints: A wide range of secondary endpoints are assessed, including changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, HbA1c in patients with diabetes) and patient-reported outcomes.
-
Safety and Tolerability: Adverse events are systematically collected throughout the trial, with a particular focus on gastrointestinal side effects, which are common with this class of drugs.
Conclusion
This compound, as an amylin-mimetic, showed promise in preclinical models by engaging a distinct signaling pathway to reduce food intake and body weight. However, its development was halted, precluding a direct clinical comparison with GLP-1 receptor agonists. The GLP-1 receptor agonist class, on the other hand, has demonstrated substantial and consistent efficacy in large-scale clinical trials, leading to the approval of multiple agents for the treatment of obesity and type 2 diabetes. This guide highlights the different stages of development and the nature of the available evidence for these two classes of metabolic drugs, providing a valuable resource for researchers and professionals in the field.
References
Validating the Anorectic Effects of Davallintide with Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Davallintide, a potent amylin-mimetic peptide, and its anorectic effects, with a focus on validation using receptor antagonists. While direct studies antagonizing Davallintide's effects are not yet prevalent in published literature, this guide draws objective comparisons from studies on the closely related dual amylin and calcitonin receptor agonists (DACRAs), such as salmon calcitonin (sCT), and the native hormone, amylin. The experimental data presented herein supports the validation of Davallintide's mechanism of action through the amylin receptor pathway.
Overview of Davallintide
Davallintide is a second-generation amylin analogue with enhanced potency and a longer duration of action compared to native amylin. It is a potent agonist for the amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. Its primary therapeutic potential lies in the treatment of obesity and diabetes due to its ability to reduce food intake and body weight.
Anorectic Effects and Receptor Mediation
The anorectic effects of amylin and its analogues are primarily mediated through the activation of amylin receptors in the area postrema (AP) of the brainstem, a region that lacks a blood-brain barrier. This activation leads to increased satiety and a reduction in food intake. Studies have demonstrated that lesioning the AP abolishes the food intake-suppressing effects of both amylin and Davallintide, indicating a shared central mechanism of action.
Validating Anorectic Effects with Receptor Antagonists
To pharmacologically validate that the anorectic effects of a compound like Davallintide are mediated by a specific receptor, a common experimental approach is to use a receptor antagonist to block these effects. The most widely used antagonist for the amylin receptor is AC187, a truncated and modified fragment of salmon calcitonin.
While direct evidence of AC187 blocking Davallintide-induced anorexia is pending, studies on the similar DACRA, salmon calcitonin (sCT), provide a strong predictive model.
Comparative Data on Receptor Antagonist Blockade
The following table summarizes key findings from studies using the amylin receptor antagonist AC187 to block the anorectic effects of amylin and sCT, providing a basis for comparison with the expected effects on Davallintide.
| Agonist | Antagonist | Key Finding | Citation |
| Amylin | AC187 | Intraperitoneal injection of AC187 significantly attenuates the reduction in food intake caused by peripherally administered amylin. | [1][2] |
| Amylin | AC187 | Infusion of AC187 directly into the area postrema blocks the anorectic effect of peripherally injected amylin. | [1] |
| Salmon Calcitonin (sCT) | AC187 | The potent and long-lasting anorectic effect of sCT is markedly reduced by co-administration of AC187. | [3] |
| Davallintide (Predicted) | AC187 | It is highly probable that the anorectic effects of Davallintide would be significantly attenuated by the amylin receptor antagonist AC187. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anorectic effects are provided below.
Food Intake Study in Rodents
Objective: To determine the effect of Davallintide on food intake and its blockade by a receptor antagonist.
Protocol:
-
Animals: Male Sprague-Dawley rats are individually housed in metabolic cages with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle control
-
Davallintide
-
AC187 (amylin receptor antagonist)
-
Davallintide + AC187
-
-
Administration: Test compounds are administered via intraperitoneal (IP) injection at the onset of the dark cycle (the primary feeding period for rodents).
-
Data Collection: Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection using automated feeding systems or by manual weighing of food hoppers.
-
Analysis: Data are analyzed using ANOVA followed by post-hoc tests to compare food intake between the different treatment groups.
c-Fos Immunohistochemistry for Neuronal Activation
Objective: To identify the brain regions activated by Davallintide and determine if this activation is blocked by a receptor antagonist.
Protocol:
-
Animals and Treatment: Rats are treated with vehicle, Davallintide, AC187, or Davallintide + AC187 as described in the food intake study.
-
Perfusion and Tissue Processing: Ninety minutes after injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Brainstems, specifically the area postrema and nucleus of the solitary tract (NTS), are sectioned on a cryostat.
-
Immunohistochemistry:
-
Sections are incubated with a primary antibody against c-Fos.
-
A biotinylated secondary antibody is then applied.
-
The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as diaminobenzidine (DAB).[4]
-
-
Analysis: The number of c-Fos-positive cells in specific brain nuclei is quantified using microscopy and image analysis software. Statistical comparisons are made between treatment groups.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Davallintide and its competition with an antagonist at the amylin receptor.
Protocol:
-
Cell Culture and Membrane Preparation: HEK293 cells are transiently transfected to express the human amylin receptor (calcitonin receptor co-expressed with a receptor activity-modifying protein, RAMP). Cell membranes are then prepared.
-
Competitive Binding Assay:
-
Cell membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-amylin) and varying concentrations of unlabeled Davallintide or a competitor (e.g., AC187).
-
The reaction is allowed to reach equilibrium.
-
-
Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.
-
Analysis: The data are used to generate competition binding curves and calculate the inhibition constant (Ki) for Davallintide and the antagonist.
Visualizing Pathways and Workflows
Signaling Pathway of Davallintide
Davallintide, as an amylin receptor agonist, is expected to activate the Gs alpha subunit of the G-protein coupled amylin receptor. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the cellular response, including the anorectic effect.
Davallintide Signaling Pathway
Experimental Workflow for Validating Anorectic Effects
The following diagram illustrates a typical workflow for validating the anorectic effects of Davallintide using a receptor antagonist.
Experimental Validation Workflow
Conclusion
Based on the available evidence from studies on amylin and other potent DACRAs like salmon calcitonin, it is strongly hypothesized that the anorectic effects of Davallintide are mediated through the amylin receptor. Future studies employing receptor antagonists such as AC187 are necessary to definitively confirm this mechanism for Davallintide. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to design and interpret such validation studies.
References
- 1. Infusion of the amylin antagonist AC 187 into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amylin receptors mediate the anorectic action of salmon calcitonin (sCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of Davalintide Quantification by ELISA and LC-MS/MS
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of the novel amylin-mimetic peptide, Davalintide.
This guide provides an objective comparison of two widely used analytical methods for the quantification of this compound, a therapeutic peptide candidate for metabolic diseases. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and pharmacodynamic assessments in drug development. Here, we present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Executive Summary
A key consideration in this compound analysis is its rapid in vivo metabolism, where the N-terminal lysine is cleaved to form an active metabolite, des-Lys this compound. A pivotal study comparing ELISA and LC-MS/MS revealed a critical difference: the ELISA assay is unable to distinguish between the parent this compound and its active des-Lys metabolite. In contrast, the LC-MS/MS method offers the specificity to simultaneously quantify both the parent drug and its metabolite.[1][2] Despite this, the total concentration of active drug components measured by ELISA shows a strong correlation with the combined concentrations of this compound and its des-Lys metabolite as determined by LC-MS/MS.[1][2]
Quantitative Data Comparison
The following table summarizes the comparative pharmacokinetic data from a study in rats following a single subcutaneous dose of 0.5 mg/kg this compound. Plasma concentrations were measured by both LC-MS/MS and ELISA.
| Time (minutes) | This compound (ng/mL) by LC-MS/MS | des-Lys this compound (ng/mL) by LC-MS/MS | Total Active Drug (ng/mL) by LC-MS/MS | Total Active Drug (ng/mL) by ELISA |
| 30 | 4.05 | 34.1 | 38.15 | 35.6 |
| 60 | <0.78 | 12.2 | >12.2 | 10.3 |
| 120 | <0.78 | 2.03 | >2.03 | 1.48 |
Data sourced from Wang et al., Bioanalysis (2012). At each time point, LC-MS/MS data are from a pooled plasma sample of three rats, while ELISA data represent the mean concentration from the same three rats.
Experimental Protocols
This compound ELISA Protocol (Representative)
This protocol is a representative sandwich ELISA procedure based on commercially available kits.
Materials:
-
This compound-specific capture antibody
-
Biotinylated this compound-specific detection antibody
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well microplate
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards, controls, and plasma samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark, allowing for color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
This compound LC-MS/MS Protocol
This protocol is based on the published method by Wang et al. (2012).
Materials:
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
-
This compound and des-Lys this compound reference standards
-
Internal standard
-
Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient: A suitable gradient is run to separate this compound, des-Lys this compound, and the internal standard.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, des-Lys this compound, and the internal standard are monitored.
-
Visualized Workflows and Pathways
Caption: Workflow for this compound quantification by ELISA.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Simplified signaling pathway of this compound.
References
Comparative Analysis of Davalintide and Other Dual Amylin/Calcitonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Davalintide and other notable dual amylin/calcitonin receptor agonists (DACRAs), with a focus on preclinical data. DACRAs represent a promising therapeutic class for metabolic diseases, including obesity and type 2 diabetes, by leveraging the synergistic effects of amylin and calcitonin receptor activation. This document summarizes key performance data, details common experimental methodologies, and visualizes relevant biological and experimental pathways.
Introduction to Dual Amylin/Calcitonin Receptor Agonists (DACRAs)
Amylin is a pancreatic hormone co-secreted with insulin that plays a role in glucose homeostasis and appetite regulation.[1][2][3] Its therapeutic potential is limited by a short half-life.[2] Calcitonin, a hormone involved in calcium regulation, also exhibits metabolic effects. DACRAs are synthetic peptides designed to potently activate both amylin and calcitonin receptors, leading to enhanced and prolonged effects on weight loss and glycemic control compared to native amylin or its first-generation analogs like pramlintide.
This compound (AC2307) is a second-generation amylin mimetic, a chimera of amylin and salmon calcitonin, which exhibits enhanced potency and duration of action compared to amylin. More recent developments have led to novel DACRAs, such as the KBP series of peptides (e.g., KBP-088, KBP-089), which have shown even greater efficacy in preclinical models. This guide will focus on the comparative preclinical pharmacology of this compound and these newer DACRAs.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and other DACRAs based on available preclinical data.
Table 1: In Vitro Receptor Activation and Binding
| Compound | Receptor Target | Assay Type | Result | Reference |
| This compound | Amylin, Calcitonin, CGRP | Receptor Binding | High affinity to all three receptors | |
| Amylin (Nucleus Accumbens) | Binding Kinetics | No appreciable dissociation after 7 hours | ||
| KBP-088 | Amylin & Calcitonin | Receptor Activation | Potent activation of both receptors; prolonged activation compared to this compound | |
| KBP-042 | Amylin & Calcitonin | Receptor Activation & Binding | Superior binding affinity and activation compared to salmon calcitonin | |
| Salmon Calcitonin | Amylin & Calcitonin | Receptor Binding | High affinity with no discrimination between receptors | |
| Amylin (rat) | Amylin (Nucleus Accumbens) | Binding Kinetics | Dissociates from the receptor (Koff = 0.013/min) |
Table 2: In Vivo Efficacy in Rodent Models of Obesity and Diabetes
| Compound | Model | Key Outcomes | Reference |
| This compound | Diet-Induced Obese (DIO) Rats | - Greater suppression of food intake (up to 23h) vs. amylin (6h).- Dose-dependent, fat-specific weight loss.- Improved food preference (away from high-fat).- Slowed gastric emptying for up to 8h. | |
| KBP-088 | High-Fat Diet (HFD) Fed Rats | - Superior to this compound in inducing and sustaining weight loss (~16% vehicle-corrected).- Reduced overall adiposity and adipocyte hypertrophy.- Improved oral glucose tolerance with lower insulin levels. | |
| KBP-089 | HFD Fed Rats | - Dose-dependent and sustained weight loss (~17% at 2.5 µg/kg).- Reduced fat depot size and lipid accumulation in liver and muscle.- Improved food preference (reduced chocolate intake). | |
| Zucker Diabetic Fatty (ZDF) Rats | - Improved glucose homeostasis and insulin action.- Effects on glucose homeostasis were superior to a weight-matched group. | ||
| KBP-042 | ZDF Rats | - Significant weight loss and improved glucose tolerance compared to vehicle and salmon calcitonin. | |
| HFD Fed Rats | - Reduced liver fat deposition, an effect not seen in pair-fed controls. |
Signaling Pathways
Amylin and calcitonin receptors are Class B G protein-coupled receptors (GPCRs). The amylin receptor is a heterodimer of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP). Upon agonist binding, these receptors primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This is a key pathway for mediating their metabolic effects. Other G proteins (Gαi, Gαq/11) and downstream effectors like ERK1/2 and calcium influx are also involved, suggesting biased agonism may play a role in the specific actions of different ligands.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summarized protocols for key experiments cited in the comparative analysis of DACRAs.
In Vivo Assessment of Efficacy in Diet-Induced Obese (DIO) Rats
This protocol outlines a typical study to assess the effects of a DACRA on body weight, food intake, and glucose metabolism in a preclinical model of obesity.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 10-18 weeks) to induce an obese, pre-diabetic phenotype.
-
Animals are housed under controlled conditions (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
-
Drug Administration:
-
Peptides (e.g., KBP-089, this compound) are dissolved in a sterile vehicle (e.g., saline).
-
Animals are randomly assigned to treatment groups (e.g., vehicle, DACRA low dose, DACRA high dose, pair-fed control).
-
The compound is administered via subcutaneous (s.c.) injection, typically once daily, for a chronic period (e.g., 4-9 weeks).
-
For some studies, osmotic minipumps are implanted for continuous infusion.
-
-
Key Measurements:
-
Body Weight and Food Intake: Monitored daily. The pair-fed group receives the same amount of food as consumed by the high-dose DACRA group to control for effects solely due to caloric restriction.
-
Body Composition: Fat and lean mass are measured at the beginning and end of the study using techniques like EchoMRI.
-
Oral Glucose Tolerance Test (OGTT): Performed after a period of treatment (e.g., 4 and 8 weeks). After an overnight fast, a baseline blood sample is taken, followed by oral administration of a glucose solution (e.g., 2 g/kg). Blood glucose is measured at various time points (e.g., 15, 30, 60, 120 min) post-glucose challenge. Plasma insulin may also be measured.
-
Terminal Procedures: At the end of the study, animals are euthanized. Tissues such as adipose depots (epididymal, inguinal) and liver are collected and weighed to assess adiposity and ectopic fat accumulation.
-
In Vitro Receptor Activation Assay (cAMP Production)
This protocol measures the ability of a DACRA to activate its target receptors in a cell-based system.
-
Cell Lines:
-
HEK293 or CHO cells are engineered to stably express the human calcitonin receptor (hCTR) alone or in combination with a human RAMP (RAMP1, 2, or 3) to form the different amylin receptor subtypes (AMY1, AMY2, AMY3).
-
-
Assay Procedure:
-
Cells are seeded in multi-well plates and grown to confluence.
-
On the day of the experiment, growth medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with increasing concentrations of the test compound (e.g., this compound, KBP-088) or a reference agonist (e.g., amylin, salmon calcitonin) for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data are plotted as cAMP concentration versus log of agonist concentration, and a dose-response curve is fitted to determine potency (EC50) and efficacy (Emax).
-
Conclusion
The preclinical data strongly suggest that newer DACRAs, such as the KBP series, are superior to this compound in terms of in vivo efficacy for weight loss and improvement of metabolic parameters. This enhanced efficacy appears to be linked to potent dual-receptor activation and, critically, a prolonged receptor activation profile compared to this compound. While this compound demonstrated significant improvements over native amylin, its development was discontinued. The robust, fat-sparing weight loss and beneficial effects on glucose homeostasis and food preference observed with compounds like KBP-088 and KBP-089 highlight the continued promise of DACRAs as a therapeutic strategy for obesity and related comorbidities. Further clinical investigation is necessary to translate these promising preclinical findings into human therapies.
References
A Comparative Guide to the In Vivo Efficacy of Davalintide and Other Second-Generation Amylin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Davalintide, a second-generation amylin analogue, with other analogues in its class. The information is compiled from preclinical and clinical studies to support research and development in the field of metabolic diseases. While this compound showed early promise, it is important to note that its clinical development was discontinued as it did not demonstrate superiority over the first-generation analogue, pramlintide.[1][2][3]
Introduction to Amylin and its Analogues
Amylin is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells.[2] It plays a crucial role in glucose homeostasis by suppressing glucagon secretion, delaying gastric emptying, and promoting satiety.[1] Individuals with type 1 and advanced type 2 diabetes have a deficiency in amylin. The first-generation amylin analogue, pramlintide, is approved for adjunctive therapy with insulin. Second-generation analogues were developed to offer improved pharmacokinetic and pharmacodynamic profiles.
This compound (AC2307) is a novel amylin-mimetic peptide with an enhanced pharmacological profile compared to native amylin in preclinical rodent models. It is a chimera of rat amylin and salmon calcitonin primary sequences. Other notable second-generation amylin analogues include Cagrilintide, a long-acting acylated analogue currently under investigation for weight management.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data on the in vivo efficacy of this compound compared to native amylin, pramlintide, and other relevant compounds from preclinical and clinical studies.
Preclinical Efficacy in Rodent Models
| Parameter | This compound | Native Amylin | Pramlintide | Notes |
| Suppression of Food Intake (Acute) | Greater suppression and extended duration of action (23 hours) compared to amylin. ED₅₀ = 5.0 µg/kg (IP). | Duration of action of 6 hours. ED₅₀ = 11.3 µg/kg (IP). | Similar potency to native amylin. | This compound demonstrated a significantly longer duration of action in reducing food intake. |
| Body Weight Reduction (Chronic Infusion) | Dose-dependent, durable (up to 8 weeks), fat-specific, and lean-sparing weight loss. | Less potent than this compound in inducing weight loss. | Associated with modest weight loss in clinical trials. | This compound showed robust and sustained weight loss in preclinical models. |
| Gastric Emptying | Potency similar to amylin (ED₅₀ = 2.3 µg/kg SC), but with a longer duration of action (maintained for 8 hours). | ED₅₀ = 4.1 µg/kg SC. | Delays gastric emptying. | This compound's effect on gastric emptying is more prolonged than native amylin. |
| Glucagon Suppression | Suppressed plasma glucagon response following an arginine bolus. | Suppresses meal-induced glucagon secretion. | Lowers postprandial glucagon. | Both this compound and pramlintide mimic the natural action of amylin on glucagon. |
| Receptor Binding | High affinity for amylin, calcitonin, and CGRP receptors. Showed no appreciable dissociation from the amylin receptor after 7 hours. | Binds to amylin receptors. Dissociates from the amylin receptor (K_off = 0.013/min). | Binds to amylin receptors with similar affinity as native amylin. | This compound's prolonged receptor binding may contribute to its extended duration of action. |
Clinical Efficacy of Second-Generation Amylin Analogues
Direct clinical comparisons between this compound and other second-generation analogues are unavailable due to the discontinuation of this compound's development. However, data for Cagrilintide provides insight into the potential of this class of drugs.
| Parameter | Cagrilintide | Liraglutide (GLP-1 RA) | Placebo | Notes |
| Body Weight Reduction (Phase II, 26 weeks) | 10.8% reduction at 4.5 mg dose. | 9.6 kg average weight loss. | 3.0% reduction. | Cagrilintide demonstrated significant, dose-dependent weight loss. |
| Body Weight Reduction (CagriSema, Phase II, 32 weeks) | 15.6% reduction (in combination with Semaglutide). | 5.1% reduction (Semaglutide alone). | N/A | The combination of Cagrilintide and a GLP-1 RA shows synergistic effects on weight loss. |
| HbA1c Reduction (CagriSema, Phase II, 32 weeks) | -2.2 percentage points (in combination with Semaglutide). | -1.8 percentage points (Semaglutide alone). | N/A | Significant improvement in glycemic control with the combination therapy. |
Signaling Pathways and Experimental Workflows
Amylin Analogue Signaling Pathway
Amylin analogues exert their effects by binding to a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), which together form the amylin receptor (AMYR). This compound is known to bind to amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. The primary site of action for mediating satiety and reducing food intake is the area postrema (AP) in the brainstem.
Figure 1: Simplified signaling pathway of amylin analogues.
Preclinical Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an amylin analogue in a preclinical rodent model of obesity.
Figure 2: Preclinical workflow for evaluating anti-obesity drugs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Acute Food Intake Studies in Rodents
-
Objective: To assess the acute anorectic effects of the amylin analogue.
-
Animals: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Procedure:
-
Animals are fasted for a short period (e.g., 4 hours) before the dark cycle.
-
At the onset of the dark cycle, rats are administered a single intraperitoneal (IP) or subcutaneous (SC) injection of the test compound (e.g., this compound at various doses) or vehicle.
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
-
Data Analysis: Food intake at each time point is compared between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). ED₅₀ values are calculated to determine potency.
Chronic Weight Loss Studies using Osmotic Pumps
-
Objective: To evaluate the long-term effects of continuous administration of the amylin analogue on body weight and composition.
-
Animals: Diet-induced obese (DIO) rats, fed a high-fat diet for several weeks to induce obesity.
-
Procedure:
-
Animals are anesthetized, and a pre-filled osmotic minipump (e.g., Alzet) containing the test compound or vehicle is surgically implanted subcutaneously.
-
Pumps are designed to deliver a constant infusion of the compound over a period of weeks (e.g., 4-8 weeks).
-
Body weight and food intake are monitored regularly (e.g., daily or weekly).
-
At the end of the study, body composition (fat mass vs. lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).
-
-
Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the treatment and vehicle groups.
Gastric Emptying Assessment
-
Objective: To measure the effect of the amylin analogue on the rate of gastric emptying.
-
Procedure:
-
Rats are fasted overnight.
-
The test compound or vehicle is administered via SC injection.
-
After a set time, a non-absorbable marker mixed with a nutrient meal (e.g., phenol red in glucose solution) is given by oral gavage.
-
After a further defined period (e.g., 20 minutes), the animal is euthanized, and the stomach is ligated and removed.
-
The amount of marker remaining in the stomach is quantified spectrophotometrically to determine the percentage of the meal that has emptied from the stomach.
-
-
Data Analysis: The percentage of gastric emptying is calculated and compared between treatment groups.
Conclusion
This compound demonstrated enhanced in vivo potency and a longer duration of action compared to native amylin in preclinical studies, showing promise for reducing food intake and body weight. Its mechanism of action involves binding to amylin and calcitonin receptors, leading to prolonged receptor activation. However, its failure to show clinical superiority over pramlintide led to the cessation of its development.
The field of amylin analogues continues to evolve, with long-acting molecules like Cagrilintide showing significant potential for weight management, particularly in combination with other metabolic hormones like GLP-1. The preclinical data for this compound provides a valuable benchmark for the development of future amylin-based therapeutics. Researchers should consider the lessons learned from this compound's development, particularly the need to demonstrate clear clinical advantages over existing therapies.
References
Assessing the Synergistic Effects of Amylin Analogues with Other Anti-Obesity Compounds: A Comparative Guide
Introduction
Davalintide, a second-generation amylin-mimetic peptide, was developed to offer enhanced pharmacological properties over native amylin for the treatment of obesity. Preclinical studies demonstrated its potential in reducing food intake and body weight. However, the clinical development of this compound was discontinued following Phase II trials, as it did not show superior efficacy compared to the first-generation amylin analogue, pramlintide, and was less effective than a combination therapy of pramlintide and metreleptin.[1][2] Consequently, there is a lack of published data specifically assessing the synergistic effects of this compound in combination with other anti-obesity compounds.
This guide will, therefore, focus on the broader class of amylin analogues, using the clinically available agent pramlintide as a surrogate to explore the synergistic potential of this therapeutic class with other anti-obesity compounds. The rationale for this approach is grounded in the shared mechanism of action among amylin analogues and the availability of clinical data for pramlintide combination therapies. We will objectively compare the performance of these combination therapies with their respective monotherapies, supported by experimental data, to provide valuable insights for researchers, scientists, and drug development professionals.
The Rationale for Synergy: Complementary Mechanisms of Action
The neurohormonal control of body weight is complex, involving interplay between long-term adiposity signals and short-term satiation signals.[3][4][5] Amylin analogues, like pramlintide, primarily act as short-term satiation signals. They exert their effects by slowing gastric emptying and promoting a feeling of fullness, primarily through actions in the area postrema of the brain.
Combining amylin analogues with agents that have complementary mechanisms of action offers a promising strategy for achieving greater and more sustained weight loss. The two main classes of compounds that have been investigated in combination with amylin analogues are:
-
Leptin Analogues (e.g., Metreleptin): Leptin is a long-term adiposity signal that informs the brain about the body's energy stores. In obesity, a state of leptin resistance often develops. Preclinical studies have suggested that amylin can restore leptin responsiveness, providing a strong basis for this combination.
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide, Liraglutide): GLP-1 is an incretin hormone that, like amylin, slows gastric emptying and promotes satiety. However, GLP-1 receptor agonists also enhance glucose-dependent insulin secretion and have distinct central effects on appetite regulation. The overlapping yet distinct pathways of amylin and GLP-1 agonists suggest a potential for additive or synergistic effects on weight loss.
Comparative Efficacy of Amylin Analogue Combination Therapies
Clinical trials have demonstrated that combining the amylin analogue pramlintide with other anti-obesity agents leads to significantly greater weight loss than monotherapy.
Table 1: Pramlintide and Metreleptin Combination Therapy
| Treatment Group | Mean Weight Loss (%) | Mean Weight Loss (kg) | Study Duration |
| Pramlintide/Metreleptin | -12.7% | -11.5 kg | 24 weeks |
| Pramlintide Alone | -8.4% | -7.9 kg | 24 weeks |
| Metreleptin Alone | -8.2% | -7.4 kg | 24 weeks |
Data from a 24-week, randomized, double-blind, active-drug-controlled, proof-of-concept study in overweight or obese subjects.
Table 2: Case Reports on Pramlintide and GLP-1 Receptor Agonist Combination Therapy
| Case | Combination Therapy | Duration | Total Body Weight Loss (%) |
| 1 | Semaglutide + Pramlintide | 10 months | -16.1% |
| 2 | Dulaglutide + Pramlintide | 7 months | -14.0% (additional) |
| 3 | Semaglutide + Pramlintide | 6 months | -17.9% |
Data from a case series of patients with type 1 diabetes and obesity. Note: These are case reports and not data from a controlled clinical trial.
Experimental Protocols
Pramlintide and Metreleptin Combination Study Protocol
This study was a 24-week, randomized, double-blind, active-drug-controlled, proof-of-concept study in obese or overweight subjects.
-
Lead-in Phase (4 weeks):
-
All subjects received dietary instruction (40% calorie deficit) and initiated treatment with pramlintide.
-
Pramlintide dosing: 180 µg twice daily for 2 weeks, followed by 360 µg twice daily for the subsequent 2 weeks.
-
Eligibility for randomization was contingent on achieving a 2-8% weight loss during this lead-in period.
-
-
Randomization and Treatment Phase (20 weeks):
-
Eligible subjects were randomized in a 1:2:2 ratio to one of three treatment arms:
-
Metreleptin alone (5 mg twice daily)
-
Pramlintide alone (360 µg twice daily)
-
Pramlintide/Metreleptin combination (360 µg / 5 mg twice daily)
-
-
All treatments were administered via subcutaneous injection.
-
-
Primary Endpoint:
-
The primary outcome measure was the percentage change in body weight from enrollment to the end of the 20-week treatment period.
-
Assessment of Synergy in Preclinical Models
While specific synergy studies for this compound are unavailable, the general approach to assessing synergy in preclinical obesity models involves the following:
-
Dose-Response Studies:
-
Establish the dose-response curves for each individual compound to determine their respective ED50 (the dose that produces 50% of the maximal effect) for a relevant endpoint, such as reduction in food intake or body weight.
-
-
Combination Studies:
-
Administer the compounds in combination, often at fixed-ratio doses based on their individual potencies (e.g., combinations of their ED50 values).
-
Compare the observed effect of the combination to the expected additive effect.
-
-
Isobolographic Analysis:
-
A graphical method used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.
-
An isobologram plots the doses of two drugs that, in combination, produce a specific level of effect.
-
If the data points for the combination fall below the line of additivity, the interaction is considered synergistic.
-
Signaling Pathways and Experimental Workflow
Hypothesized Synergistic Signaling Pathways
The synergistic effects of combining amylin analogues with leptin or GLP-1 receptor agonists are believed to stem from their complementary actions on central appetite-regulating pathways.
Caption: Overlapping and distinct central pathways of amylin, leptin, and GLP-1 analogues leading to enhanced satiety and weight loss.
Experimental Workflow for a Combination Drug Study
The following diagram illustrates a typical workflow for a clinical trial assessing the synergistic effects of two anti-obesity compounds.
Caption: A generalized experimental workflow for a randomized controlled trial evaluating an anti-obesity combination therapy.
Conclusion
While the discontinuation of this compound's development limits direct assessment of its synergistic potential, the broader class of amylin analogues, exemplified by pramlintide, demonstrates significant promise in combination therapies for obesity. The available clinical data for pramlintide in combination with metreleptin, and emerging case reports with GLP-1 receptor agonists, strongly support the rationale of targeting multiple neurohormonal pathways to achieve superior weight loss outcomes compared to monotherapy.
The synergistic or additive effects observed are rooted in the complementary mechanisms of action of these agents, which converge on central appetite and energy balance regulation. Future research should continue to explore novel combinations involving amylin analogues, potentially with newer, more potent anti-obesity medications. Furthermore, the development of co-formulations or dual agonists targeting these pathways could offer more convenient and effective treatment options for individuals with obesity. The experimental designs and analytical methods outlined in this guide provide a framework for the continued investigation and validation of such innovative combination therapies.
References
- 1. BioCentury - Amylin, Takeda discontinue this compound [biocentury.com]
- 2. Takeda and Amylin take obesity combo forward as this compound dropped [insights.citeline.com]
- 3. Enhanced weight loss with pramlintide/metreleptin: an integrated neurohormonal approach to obesity pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Weight Loss With Pramlintide/Metreleptin: An Integrated Neurohormonal Approach to Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced weight loss with pramlintide/metreleptin: an integrated neurohormonal approach to obesity pharmacotherapy. | Read by QxMD [read.qxmd.com]
Benchmarking the safety and tolerability profile of Davalintide
While Davalintide, a second-generation amylin-mimetic peptide, showed promise in preclinical studies for weight management, its clinical development was ultimately discontinued. This guide provides a comparative analysis of the available safety and tolerability data for this compound against established competitors, including the amylin analogue pramlintide and the GLP-1 receptor agonists liraglutide and semaglutide.
This compound demonstrated enhanced pharmacological properties over native amylin in preclinical rodent models, effectively reducing food intake and body weight.[1][2] Notably, these preclinical studies indicated a favorable safety profile, with no adverse effects on locomotor activity or evidence of nausea at therapeutic doses.[1][2] However, information from its clinical trial program is limited.
The development of this compound was halted following a Phase II trial in individuals with obesity. The decision was based on findings that the drug's weight loss efficacy and tolerability profile were inferior to a combination therapy of pramlintide and metreleptin.[3] Furthermore, this compound failed to demonstrate superiority in weight loss compared to pramlintide alone. While a specific, publicly available dataset of adverse events from the this compound clinical trials is not available, the discontinuation due to an inferior tolerability profile suggests the emergence of undesirable side effects in human subjects.
Comparative Safety and Tolerability Profiles
For context, the following tables summarize the safety and tolerability data for approved and widely used alternative therapies: pramlintide, liraglutide, and semaglutide.
Table 1: Safety and Tolerability of Pramlintide
| Adverse Event | Frequency | Severity | Notes |
| Nausea | 14.8% - 63% | Mild to Moderate | Tends to decrease over time; can be minimized with gradual dose titration. |
| Vomiting | ~13.5% | Mild to Moderate | Occurs less frequently than nausea. |
| Anorexia | ~8.8% | Mild to Moderate | |
| Hypoglycemia | Increased risk | Varies | Primarily when used with insulin; requires proactive insulin dose reduction. |
Table 2: Safety and Tolerability of Liraglutide (3.0 mg)
| Adverse Event | Frequency | Severity | Notes |
| Nausea | High | Mild to Moderate | Most common adverse event, primarily occurring early in treatment. |
| Vomiting | High | Mild to Moderate | Occurs frequently, especially during the initial phase of treatment. |
| Diarrhea | Common | Mild to Moderate | |
| Constipation | Common | Mild to Moderate | |
| Gallbladder-related events | Increased risk | Includes cholelithiasis and cholecystitis. | |
| Pancreatitis | Increased risk |
Table 3: Safety and Tolerability of Semaglutide
| Adverse Event | Frequency | Severity | Notes |
| Nausea | ~20-24% | Mild to Moderate | Most frequent gastrointestinal event. |
| Diarrhea | ~11-13% | Mild to Moderate | |
| Vomiting | Common | Mild to Moderate | |
| Constipation | Common | Mild to Moderate | |
| Gallbladder disorders | Increased risk | ||
| Pancreatitis | Increased risk |
Experimental Protocols for Safety and Tolerability Assessment
The safety and tolerability of new drugs for weight management are rigorously assessed in clinical trials following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). A typical Phase II clinical trial, such as the one conducted for this compound (NCT00785408), would involve the following methodologies:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Individuals with obesity or who are overweight, with or without comorbidities such as type 2 diabetes.
-
Intervention: Subcutaneous administration of various doses of the investigational drug (e.g., this compound) or a placebo.
-
Safety Monitoring:
-
Adverse Event (AE) Reporting: Systematic collection of all adverse events experienced by participants, whether or not they are considered to be related to the study drug. AEs are graded by severity (e.g., mild, moderate, severe) and relationship to the drug is assessed.
-
Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.
-
Electrocardiograms (ECGs): Performed at baseline and at specified intervals to monitor for any cardiac effects.
-
Laboratory Tests: Comprehensive blood and urine tests to monitor hematology, clinical chemistry (including liver and kidney function), and metabolic parameters.
-
Physical Examinations: Conducted at regular intervals throughout the study.
-
-
Tolerability Assessment: Often assessed through discontinuation rates due to adverse events and patient-reported outcome questionnaires.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for amylin analogues like this compound and a typical workflow for assessing safety in a clinical trial.
References
Safety Operating Guide
Navigating the Safe Disposal of Davalintide: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of synthetic peptides like Davalintide are paramount for ensuring laboratory safety and environmental protection. this compound, a second-generation amylin analogue peptide, requires meticulous disposal procedures due to the general principle that the chemical, physical, and toxicological properties of many research-grade peptides have not been fully investigated.[1][2] Adherence to institutional and local regulations is critical, and this guide provides a framework for developing a comprehensive disposal plan.
This compound is a 32-amino acid peptide analogue of human amylin with antihyperglycemic activity.[3] While specific disposal protocols for this compound are not publicly available, this document provides a procedural framework for its safe handling and disposal, leveraging best practices for analogous peptide-based research compounds.[4]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety glasses, gloves, and a lab coat.[5] All handling should occur in a well-ventilated area to avoid the inhalation of lyophilized powder or aerosolized solutions. In the event of accidental exposure, follow the first aid measures outlined below.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. |
This compound Peptide Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, whether in solid (lyophilized) form or in solution, should be treated as hazardous chemical waste. Never dispose of peptides through regular trash or down the drain, as they can pose environmental and health risks.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty vials, contaminated labware (e.g., pipette tips, tubes), and used PPE, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Aqueous waste should be collected separately from organic solvent waste.
Step 2: Waste Collection and Containment
-
Solid Waste: Carefully collect solid this compound waste, such as lyophilized powder or contaminated materials, in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect liquid this compound waste in a separate, sealed, and clearly labeled container. For acidic or alkaline solutions, neutralization to a pH between 5 and 9 may be an option if permitted by your institution and local regulations. However, verify that the neutralized solution is not otherwise toxic.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound peptide") and any known hazards. The container must be kept closed except when adding waste.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic.
-
If the waste is flammable, place it inside a flammable storage cabinet.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste. These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local environmental regulations.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
Protocol for Handling Solid this compound Spills:
-
Wear appropriate PPE.
-
Carefully sweep up any spilled solid this compound powder with absorbent material like sand or vermiculite.
-
Place the sweepings and any contaminated materials (e.g., weighing paper, gloves) into a designated, labeled hazardous waste container.
-
After material pickup is complete, decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.
Protocol for Handling Liquid this compound Spills:
-
Wear appropriate PPE.
-
Absorb any spilled liquid waste with an inert absorbent material.
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site after the cleanup is complete.
Experimental Workflow for Chemical Waste Management
The following diagram illustrates a general workflow for the risk assessment and disposal of research-grade chemical waste, applicable to this compound.
In the absence of specific data for this compound, the most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal contracts. By following a conservative approach based on analogous compounds and seeking expert institutional guidance, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.
References
Essential Safety and Logistical Information for Handling Davalintide
For researchers, scientists, and drug development professionals, ensuring the safe handling of synthetic peptides like Davalintide is paramount to maintaining a secure laboratory environment and the integrity of research. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound, based on established protocols for handling similar peptide compounds.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize the risk of exposure through inhalation, skin, or eye contact, particularly when handling this compound in its lyophilized (powder) form.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1][2] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. For larger spills, rubber boots and heavy rubber gloves may be necessary. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe and efficient workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
For long-term storage of lyophilized this compound, it is recommended to keep it at -20°C or colder in a tightly sealed container, protected from light.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Handle lyophilized powder in a controlled environment to minimize inhalation of dust particles.
-
Use a sterile, appropriate solvent for reconstitution. Gently swirl or vortex the vial to dissolve the peptide; avoid vigorous shaking to prevent aggregation.
-
To avoid repeated freeze-thaw cycles, it is best practice to create single-use aliquots of the reconstituted peptide.
-
Store peptide solutions frozen at -20°C or -80°C for long-term stability.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure all equipment that comes into contact with this compound is properly cleaned and decontaminated after use.
Spill Response and Waste Disposal
Prompt and appropriate action is necessary in the event of a spill or for the disposal of this compound waste.
Spill Response:
-
Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.
-
Large Spills: In the case of a large spill, evacuate the area and restrict entry. Wear the appropriate PPE, including a respirator, before containing and cleaning up the spill. Ensure the area is well-ventilated during and after the cleanup process.
Waste Disposal:
-
Unused Peptide: Unused or expired lyophilized this compound and its concentrated stock solutions should be treated as chemical waste and disposed of according to local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, such as cell culture media, should be decontaminated with a suitable method, like treatment with 10% bleach, before drain disposal with copious amounts of water, or collected for chemical waste disposal, depending on institutional and local regulations.
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
